2-amino-N-ethylbenzamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-amino-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWRHZQXMAQTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364918 | |
| Record name | 2-amino-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32212-29-6 | |
| Record name | 2-amino-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Amino-N-ethylbenzamide from Isatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-amino-N-ethylbenzamide, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, isatoic anhydride. This document provides comprehensive experimental protocols, quantitative data, and a clear visualization of the synthetic pathway.
Reaction Overview
The synthesis of this compound from isatoic anhydride is a straightforward and efficient one-step process. The reaction proceeds via the nucleophilic acyl substitution of an amine, in this case, ethylamine, at the carbonyl group of the isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide derivative.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | 118-48-9 |
| Ethylamine | C₂H₇N | 45.08 | 75-04-7 |
Table 2: Product Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| This compound | C₉H₁₂N₂O | 164.21 | 32212-29-6 | White to off-white solid |
Experimental Protocol
This protocol is adapted from established general procedures for the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride.
Materials:
-
Isatoic anhydride
-
Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a neat liquid)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Dropping funnel (if using neat ethylamine)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Apparatus for recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isatoic anhydride (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 5 mL per mmol of isatoic anhydride).
-
Addition of Ethylamine: To the stirred solution, add ethylamine (1.0-1.2 eq.) dropwise at room temperature. If using a solution of ethylamine, it can be added in one portion. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (approx. 25 mL per mmol of isatoic anhydride).
-
Extraction: Transfer the mixture to a separatory funnel and wash with brine (3 x volume of DMF used). This will remove the DMF.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing the polarity).
-
Recrystallization: Further purify the fractions containing the product by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to afford pure this compound as a solid.
-
Reaction Pathway and Mechanism
The synthesis proceeds through a well-established mechanism involving nucleophilic attack, ring-opening, and decarboxylation.
Caption: Reaction pathway for the synthesis of this compound.
Expected Characterization Data
The following table summarizes the expected analytical data for the final product, this compound.
Table 3: Characterization Data of this compound
| Analysis | Expected Results |
| Melting Point | To be determined experimentally. Analogous N-alkyl-2-aminobenzamides have melting points in the range of 80-150 °C. |
| ¹H NMR | Expected signals for aromatic protons (approx. 6.5-7.5 ppm), NH₂ protons (broad singlet), NH proton of the amide (triplet), CH₂ of the ethyl group (quartet), and CH₃ of the ethyl group (triplet). |
| ¹³C NMR | Expected signals for aromatic carbons, the amide carbonyl carbon (approx. 168-170 ppm), and the two carbons of the ethyl group. |
| IR (cm⁻¹) | Expected characteristic peaks for N-H stretching of the primary amine (two bands, approx. 3300-3500 cm⁻¹), N-H stretching of the secondary amide (approx. 3300 cm⁻¹), C=O stretching of the amide (approx. 1630-1660 cm⁻¹), and aromatic C-H stretching. |
This technical guide provides a comprehensive overview for the synthesis of this compound from isatoic anhydride. The provided experimental protocol, along with the quantitative data and mechanistic insight, should serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.
An In-depth Technical Guide to 2-amino-N-ethylbenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-amino-N-ethylbenzamide (CAS No. 32212-29-6).[1][2][3][4][5] It is a member of the aminobenzamide class of compounds, which are of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, structural features, and potential biological activities. Detailed experimental protocols for its synthesis and purification are provided, along with a discussion of its role as a potential monoamine oxidase B (MAO-B) inhibitor.
Chemical Properties
Identification
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 32212-29-6[1][2][3][4][5] |
| Molecular Formula | C₉H₁₂N₂O[1][2][5] |
| Canonical SMILES | CCNC(=O)C1=CC=CC=C1N[4] |
| InChI | InChI=1S/C9H12N2O/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3,(H,11,12)[4] |
| InChI Key | LNWRHZQXMAQTLH-UHFFFAOYSA-N[4] |
Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Weight | 164.21 g/mol [1] | |
| Melting Point | 90 - 100 °C[6] | From a Safety Data Sheet. |
| Boiling Point | Predicted to be around 328.8 °C at 760 mmHg | Based on data for the related compound N-methyl-N-(2-methylamino-ethyl)-benzamide.[7] |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents. | Benzamides with similar structures, such as N,N-dimethylbenzamide, are only slightly soluble in water due to the hydrophobic aromatic ring but are highly soluble in organic solvents like ethanol, acetone, and chloroform.[5][8] |
| pKa | Not experimentally determined. | Prediction methods combining quantum mechanics and machine learning can estimate pKa values with reasonable accuracy (RMSE of 0.7-1.0 log units).[9] For the aromatic amine, the pKa is expected to be in the range of typical anilines (around 4-5), while the amide nitrogen is generally not basic. |
| LogP | 1.225 | Computationally predicted.[4] |
| Hydrogen Bond Donors | 2[4] | |
| Hydrogen Bond Acceptors | 2[4] |
Chemical Structure and Spectroscopy
The structure of this compound consists of a benzamide core with an amino group at the ortho-position of the benzene ring and an ethyl group attached to the amide nitrogen.
Structural Representation
While no X-ray crystal structure for this compound is publicly available, studies on other benzamide derivatives reveal that the amide group is typically planar. The planarity of the benzamide core is a common feature in related structures.
Spectroscopic Data (Predicted)
The predicted ¹H NMR spectrum of this compound in a non-protic solvent like DMSO-d₆ would exhibit the following characteristic signals:
-
Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.5-7.8 ppm. The protons on the benzene ring will show splitting patterns influenced by both the amino and the amide substituents.
-
Amine Protons (2H): A broad singlet corresponding to the -NH₂ group, the chemical shift of which can be variable and is affected by concentration and temperature.
-
Amide Proton (1H): A triplet or broad triplet for the -NH- proton of the ethyl group, typically downfield due to the electron-withdrawing effect of the carbonyl group.
-
Ethyl Group Protons (5H): A quartet for the methylene (-CH₂-) protons adjacent to the amide nitrogen and a triplet for the terminal methyl (-CH₃) protons.
The predicted ¹³C NMR spectrum would show nine distinct signals:
-
Carbonyl Carbon (1C): A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group (C2) and the carbon attached to the carbonyl group (C1) will have distinct chemical shifts from the other four aromatic carbons.
-
Ethyl Group Carbons (2C): A signal for the methylene carbon (-CH₂-) and a signal for the methyl carbon (-CH₃) in the aliphatic region (δ 10-50 ppm).
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of N-substituted 2-aminobenzamides is the reaction of isatoic anhydride with the corresponding amine. The following protocol is adapted from a general procedure for the synthesis of N-alkyl 2-aminobenzamides.
Reaction Scheme:
Materials:
-
Isatoic anhydride
-
Ethylamine
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
To a solution of isatoic anhydride (1 equivalent) in DMF, add ethylamine (1 equivalent).
-
Stir the reaction mixture at 50 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash several times with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Further purification can be achieved by recrystallization from a mixture of dichloromethane and hexane to afford pure this compound.
Purification
Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.
Workflow for Purification:
Biological Activity: Monoamine Oxidase B (MAO-B) Inhibition
Derivatives of N-(2-aminoethyl)benzamide have been identified as competitive and time-dependent inhibitors of monoamine oxidase-B (MAO-B).[10] MAO-B is a key enzyme responsible for the degradation of monoamine neurotransmitters, particularly dopamine, in the brain.[10][11]
Signaling Pathway
The inhibition of MAO-B by compounds like this compound leads to an increase in the synaptic concentration of dopamine. This mechanism is particularly relevant in the context of neurodegenerative disorders like Parkinson's disease, where dopamine levels are depleted.[11]
The diagram illustrates that in the presynaptic neuron, dopamine that is not packaged into vesicles can be degraded by MAO-B. This compound, as a potential MAO-B inhibitor, would block this degradation, thereby increasing the amount of dopamine available for release into the synaptic cleft and subsequent binding to postsynaptic receptors.
Conclusion
This compound is a compound with well-defined chemical properties and a structure that lends itself to potential applications in medicinal chemistry, particularly as an inhibitor of MAO-B. The synthetic and purification protocols outlined in this guide provide a solid foundation for researchers to produce and study this molecule. Further investigation into its specific biological activities and the determination of its precise physicochemical parameters are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 32212-29-6 | HBA21229 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 32212-29-6|this compound|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. echemi.com [echemi.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. optibrium.com [optibrium.com]
- 10. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 11. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
An In-depth Technical Guide to 2-Amino-N-ethylbenzamide (CAS 32212-29-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential biological activities of 2-Amino-N-ethylbenzamide (CAS 32212-29-6). The information is intended to support research, development, and safety protocols involving this compound.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C9H12N2O.[1] It is also known by other names such as N-ethyl-2-aminobenzamide. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32212-29-6 | [1] |
| Molecular Formula | C9H12N2O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| SMILES | CCNC(=O)C1=CC=CC=C1N | [2] |
| Polar Surface Area | 55.1 Ų | [3] |
| XLogP3 | 1.99060 | [3] |
Safety and Handling
The available safety data indicates that this compound should be handled with care. It is classified as an irritant.[3] Detailed hazard information is provided in Table 2.
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Statement | Source |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray | [2] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| H335: May cause respiratory irritation | [2] |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Synthesis and Experimental Protocols
The synthesis of 2-aminobenzamide derivatives, including structures similar to this compound, can be achieved through the ring-opening of isatoic anhydride with the corresponding amine.[4][5]
General Synthesis Protocol for 2-Aminobenzamide Derivatives
This protocol is adapted from the synthesis of 2-amino-N-phenethylbenzamides.[6]
Materials:
-
Isatoic anhydride
-
Ethylamine (or other primary amine)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve isatoic anhydride (1 equivalent) in DMF.
-
Add a solution of the primary amine (1 equivalent) in DMF to the isatoic anhydride solution.
-
Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is then filtered and recrystallized to yield the desired 2-aminobenzamide derivative.
A solvent-free microwave-assisted methodology has also been described as a time-efficient alternative.[6]
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, research on the closely related 2-amino-N-phenethylbenzamides provides valuable insights into its potential therapeutic applications, particularly for Irritable Bowel Syndrome (IBS).[4][5] These compounds have demonstrated spasmolytic and anti-inflammatory effects.[4][5]
Spasmolytic Activity
2-amino-N-phenethylbenzamides have shown a relaxation effect on smooth muscle, similar to the established antispasmodic drug mebeverine.[4][5] However, a key difference is that these compounds do not appear to affect the serotonin or Ca2+-dependent signaling pathways of contractile activity, suggesting a more targeted mechanism of action.[4][5]
Anti-inflammatory Activity and Signaling Pathway
Certain 2-amino-N-phenethylbenzamide derivatives have exhibited significant anti-inflammatory properties.[4][5] The proposed mechanism involves the inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β) and the stimulation of neuronal nitric oxide synthase (nNOS) expression, which leads to an increase in nitric oxide (NO) synthesis.[4][5] NO is a key signaling molecule involved in smooth muscle relaxation.
Caption: Proposed anti-inflammatory signaling pathway of 2-aminobenzamide derivatives.
Experimental Protocol for Assessing Spasmolytic Activity
The following is a generalized workflow for evaluating the spasmolytic effects of test compounds on isolated smooth muscle preparations, based on methodologies described for 2-amino-N-phenethylbenzamides.[5]
Caption: Experimental workflow for assessing spasmolytic activity.
Conclusion
This compound is a compound with potential for further investigation, particularly in the context of gastrointestinal disorders. The available data on related compounds suggests a promising profile for spasmolytic and anti-inflammatory activities through a potentially novel mechanism of action. Researchers and drug development professionals are encouraged to consider these findings in their exploration of new therapeutic agents. Further studies are warranted to fully elucidate the pharmacological profile and safety of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 32212-29-6 | HBA21229 [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-amino-N-ethylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 2-amino-N-ethylbenzamide derivatives, a class of compounds with significant therapeutic potential, particularly in oncology. This document synthesizes key findings on their molecular targets, signaling pathways, and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The primary mechanism of action for many biologically active this compound derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, these derivatives promote histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]
Several studies have demonstrated that this compound derivatives can selectively target class I HDACs (HDAC1, 2, and 3).[1][2] The 2-aminobenzamide moiety itself is a key pharmacophore that interacts with the zinc ion in the active site of the HDAC enzyme. Structural modifications to the benzamide scaffold have been shown to influence both the potency and selectivity of these inhibitors against different HDAC isoforms.[2] For instance, substitutions at the 4- and 5-positions of the 2-aminobenzamide ring can modulate selectivity for HDAC1/2 over HDAC3.[2]
Quantitative Data: Inhibitory Activity of this compound Derivatives
The following tables summarize the inhibitory concentrations (IC50) of various this compound derivatives against different HDAC isoforms and cancer cell lines.
Table 1: In Vitro Inhibitory Activity (IC50) of 2-aminobenzamide Derivatives against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 | [1] |
| Compound 13 (2-methylamino benzamide) | >15,000 | >15,000 | 41 | [3] |
| Compound 16 (2-methylthiobenzamide) | >10,000 | >10,000 | 30 | [3] |
| Compound 7j | 650 | 780 | 1700 | [4] |
| Entinostat (Reference) | 930 | 950 | 1800 | [4] |
Table 2: Anti-proliferative Activity (IC50) of 2-aminobenzamide Derivatives against Cancer Cell Lines
| Compound | A2780 (µM) | HepG2 (µM) | MCF-7 (µM) | T47D (µM) | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 2.66 | 1.73 | - | - | [1] |
| SAHA (Reference) | 27.3 | 19.5 | - | - | [1] |
| Compound 7b | - | - | 3.6 | 3.8 | [4] |
| Compound 7g | - | - | 8.9 | 3.3 | [4] |
| Compound 7j | - | - | 0.83 | 1.4 | [4] |
| Vorinostat (Reference) | - | - | 4.6 | 2.22 | [4] |
Secondary Mechanism of Action: Induction of Apoptosis via Oxidative Stress
Beyond HDAC inhibition, certain this compound derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS). This increase in intracellular ROS can lead to the collapse of the mitochondrial membrane potential and the subsequent activation of caspase-dependent apoptotic pathways. Western blot analyses have confirmed the modulation of key apoptotic proteins, with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[5]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound derivatives.
Caption: HDAC Inhibition by this compound Derivatives.
Caption: ROS-mediated Apoptosis Induction by this compound Derivatives.
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol is adapted from methodologies used to determine the in vitro inhibitory activity of benzamide derivatives against recombinant human HDACs.[6]
1. Reagents and Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3/NCOR1 enzymes.
-
Fluorogenic substrate: Peptide derived from p53 (e.g., Ac-RHKK[acetyl]-AMC).
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Stop Solution: 1 mg/ml trypsin and 20 µM SAHA (trichostatin A) in 1 mM HCl.
-
96-well black microplates.
-
Multilabel plate reader.
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the respective HDAC enzyme (e.g., 10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3) to each well.
-
Add the diluted test compounds to the wells and pre-incubate for a minimum of 5 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 20 µM.
-
Incubate the reaction mixture for 30 minutes (for HDAC2 and HDAC3) or 90 minutes (for HDAC1) at 37°C.
-
Stop the reaction by adding the stop solution. This solution serves to halt further deacetylation by SAHA and allows trypsin to cleave the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a multilabel plate reader with an excitation wavelength of 380 ± 8 nm and an emission wavelength of 430 ± 8 nm.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values using a suitable software.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the anti-proliferative activity of compounds on cancer cell lines.[6][7]
1. Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, T47D).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).
-
DMSO.
-
96-well clear microplates.
-
Microplate reader.
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (e.g., ranging from 0.1 to 50 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Vorinostat).
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/ml.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the optical density at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Conclusion
This compound derivatives represent a promising class of therapeutic agents with a multi-faceted mechanism of action. Their primary role as HDAC inhibitors allows for the epigenetic reprogramming of cancer cells, leading to anti-proliferative effects. Furthermore, the ability of some derivatives to induce apoptosis through oxidative stress pathways provides an additional avenue for therapeutic intervention. The structure-activity relationships within this class of compounds offer a rich area for further optimization to enhance potency and selectivity. The experimental protocols provided herein serve as a foundation for the continued investigation and development of these compounds for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Multifaceted Therapeutic Potential of 2-Amino-N-ethylbenzamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-N-ethylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of analogs with significant biological activities. These compounds have demonstrated considerable promise in several therapeutic areas, including oncology, neurology, and inflammatory diseases. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, experimental methodologies, and underlying mechanisms of action of these versatile molecules.
Anticancer Activity: Targeting Proliferation and Survival
Analogs of this compound have shown potent anticancer activities across a range of human cancer cell lines. The primary mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell growth and survival.
Quantitative Anticancer Activity Data
The cytotoxic effects of various this compound and related benzamide analogs have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The data below summarizes the activity of selected analogs against several cancer cell lines.
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Series 5e | 2-amino-1,4-naphthoquinone-benzamide derivative | MDA-MB-231 (Breast) | 0.4 | [1] |
| HT-29 (Colon) | < 1 (more potent than cisplatin) | [1] | ||
| Series 5l | 3-nitroaniline derivative | MDA-MB-231 (Breast) | 0.4 | [1] |
| α-AAA-A | (RS)-N-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-N-phenylpropiolamide | HL-60 (Leukemia) | 1.61 ± 0.11 | [2] |
| K562 (Leukemia) | 3.01 ± 0.14 | [2] | ||
| α-AAA-B | (RS)-N-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-N-phenylbut-2-enamide | HL-60 (Leukemia) | 3.12 ± 0.15 | [2] |
| K562 (Leukemia) | 6.21 ± 0.17 | [2] | ||
| Compound 8d | 4-arylamino-pyrimidine derivative of 2-amino-N-methoxybenzamide | U87-MG (Glioblastoma) | 0.975 | [3] |
| Compound 9b | 4-arylamino-pyrimidine derivative of 2-amino-N-methoxybenzamide | U87-MG (Glioblastoma) | 1.033 | [3] |
| Compound 13 | 2-aminobenzothiazole derivative | HCT116 (Colon) | 6.43 ± 0.72 | [4] |
| A549 (Lung) | 9.62 ± 1.14 | [4] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [4] |
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][2]
Hoechst 33258 Staining for Apoptosis
This staining method is used to visualize nuclear changes and apoptosis.
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Staining: The cells are then washed with phosphate-buffered saline (PBS) and stained with Hoechst 33258 solution (1 µg/mL) for 10-15 minutes at room temperature in the dark.
-
Visualization: After washing with PBS, the cells are observed under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[1]
Signaling Pathways in Anticancer Activity
Many benzamide derivatives exert their anticancer effects by inhibiting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.[3] Inhibition of FAK can lead to cell cycle arrest at the G2/M phase and induce apoptosis.[3]
PARP Inhibition
Some benzamide-based compounds act as PARP (Poly (ADP-ribose) polymerase) inhibitors. PARP enzymes are crucial for DNA repair.[5][6] In cancers with existing DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[7]
Anticonvulsant Activity: Modulating Neuronal Excitability
A significant area of investigation for this compound analogs is their potential as anticonvulsant agents. These compounds have shown efficacy in preclinical models of epilepsy.
Quantitative Anticonvulsant Activity Data
The anticonvulsant activity is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) and median toxic dose (TD50) are determined, and the protective index (PI = TD50/ED50) is calculated to assess the therapeutic window.
| Compound ID | Animal Model | Test | ED50 (mg/kg) | TD50 (mg/kg) | PI | Reference |
| Compound 21 | Mice | MES | 13.48 | >284 | 21.11 | [8] |
| Compound 40 | Mice | MES | <100 | - | - | [9] |
| Compound 47 | Mice | MES | <100 | - | - | [9] |
| Compound 59 | Mice | MES | <100 | - | - | [9] |
| Compound 15 | Rats (oral) | Bicuculline | 73 | >100 | 1.4 | [10] |
| PTZ | 47 | >100 | 2.2 | [10] | ||
| Strychnine | 73 | >100 | 1.4 | [10] |
Experimental Protocols: Anticonvulsant Activity Assessment
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Mice or rats are administered the test compound intraperitoneally or orally.
-
Stimulation: After a set period, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.[11][12]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is used to identify compounds that may be effective against absence seizures.
-
Animal Preparation: Animals are pre-treated with the test compound.
-
PTZ Administration: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Observation: The animals are observed for a period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.
Rotarod Neurotoxicity Test
This test assesses potential neurological deficits induced by the test compounds.
-
Training: Animals are trained to remain on a rotating rod (e.g., 6 rpm).
-
Testing: After administration of the test compound, the animals are placed back on the rotarod at various time points.
-
Observation: The inability of an animal to remain on the rod for a specified time (e.g., 1 minute) is considered an indication of neurotoxicity.[12]
Proposed Mechanism of Anticonvulsant Action
The anticonvulsant activity of many benzamide derivatives is thought to be mediated through the stabilization of the inactive state of voltage-gated sodium channels.[11] This action reduces the repetitive firing of neurons, thereby decreasing neuronal hyper-excitability and suppressing seizures.
Anti-inflammatory and Analgesic Activities
Derivatives of 2-aminobenzamide have also been investigated for their potential to alleviate inflammation and pain.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of these compounds has been assessed by their ability to inhibit the production of pro-inflammatory cytokines and by their effects in animal models of inflammation.
| Compound ID | Assay | Target | Inhibition (%) / IC50 | Reference |
| Compound 3ae | LPS-induced RAW264.7 cells | IL-1β | Potent (stronger than dexamethasone) | [13] |
| TNF-α | Potent (stronger than dexamethasone) | [13] | ||
| Compound 4ac | LPS-induced RAW264.7 cells | IL-1β | Potent (stronger than dexamethasone) | [13] |
| TNF-α | Potent (stronger than dexamethasone) | [13] |
Experimental Protocols: Anti-inflammatory Activity Assessment
Inhibition of Pro-inflammatory Cytokines in RAW264.7 Cells
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the cells to induce an inflammatory response, and the cells are incubated for 24 hours.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).[13]
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Treatment: Rats are orally administered the test compound or vehicle.
-
Inflammation Induction: After a set time, a sub-plantar injection of carrageenan (1% in saline) is administered into the right hind paw.
-
Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[14] Additionally, they can suppress the production of pro-inflammatory cytokines like IL-1β and TNF-α.[13]
Antimicrobial Activity
Certain 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties against a panel of bacterial and fungal strains.
Experimental Protocol: Antimicrobial Activity Assessment
Agar Well Diffusion Method
-
Media Preparation: A suitable agar medium is prepared and poured into Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are cut into the agar.
-
Compound Application: A solution of the test compound in a suitable solvent (e.g., DMSO) is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.[15]
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various synthetic routes. A common method involves the coupling of a substituted 2-aminobenzoic acid with N-ethylethylenediamine.
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The analogs derived from this core structure have demonstrated a broad spectrum of biological activities, including potent anticancer, anticonvulsant, and anti-inflammatory effects. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds holds significant promise for the discovery of new and improved drugs to address a range of unmet medical needs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of molecules.
References
- 1. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticonvulsant activity of 2- and 3-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
spectroscopic analysis of 2-amino-N-ethylbenzamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 2-amino-N-ethylbenzamide, a key chemical intermediate in pharmaceutical synthesis. The following sections present predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on established principles and data from analogous compounds. This guide also includes detailed experimental protocols for acquiring such spectra.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Weight: 164.21 g/mol [1]
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 2H | Ar-H |
| ~6.6-6.8 | m | 2H | Ar-H |
| ~6.0 (broad s) | s | 1H | NH (amide) |
| ~4.5 (broad s) | s | 2H | NH₂ (amine) |
| 3.45 | q | 2H | CH₂ |
| 1.25 | t | 3H | CH₃ |
Predicted values are based on analogous compounds such as N-ethylbenzamide and substituted anilines.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide) |
| ~148 | Ar-C (C-NH₂) |
| ~132 | Ar-CH |
| ~128 | Ar-CH |
| ~118 | Ar-C (C-C=O) |
| ~116 | Ar-CH |
| ~115 | Ar-CH |
| ~35 | CH₂ |
| ~15 | CH₃ |
Predicted values are based on analogous compounds such as N-ethylbenzamide and 2-amino-N,N-diethylbenzamide.[3]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (two bands) | N-H stretch (primary amine) |
| 3300-3250 | Medium, Broad | N-H stretch (secondary amide) |
| ~1630 | Strong | C=O stretch (Amide I) |
| ~1590 | Medium | N-H bend (primary amine) |
| ~1540 | Medium | N-H bend (secondary amide, Amide II) |
| 1300-1200 | Medium | C-N stretch (aromatic amine) |
| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 120 | [M - C₂H₅NH]⁺ or [C₇H₆NO]⁺ |
| 106 | [C₇H₆O]⁺ |
| 92 | [C₆H₆N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Typically, 16-64 scans are sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
-
Data Collection: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans usually provides a high-quality spectrum.
-
Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance.
-
Data Representation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This diagram illustrates the process from sample preparation through various spectroscopic techniques to data analysis and final structural confirmation. Each spectroscopic method provides unique information that, when combined, allows for a comprehensive understanding of the molecule's structure.
References
A Comprehensive Technical Guide to the Solubility and Stability of 2-amino-N-ethylbenzamide
This technical guide provides an in-depth overview of the essential physicochemical properties of 2-amino-N-ethylbenzamide, focusing on its solubility in various solvents and its stability under different environmental conditions. For researchers, scientists, and professionals in drug development, a thorough understanding of these characteristics is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards.
While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard, industry-accepted methodologies for determining these crucial parameters. The protocols and data presentation formats described herein provide a robust framework for the systematic evaluation of this and other new chemical entities.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the established methods for assessing the solubility of this compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, toluene, and relevant buffer solutions)[4][5]
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[1][2]
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[3][6]
-
Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined by taking measurements at different time points until the concentration in solution remains constant.[3]
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Separate the saturated solution from the undissolved solid by centrifugation followed by filtration of the supernatant.[1][3] Care must be taken to avoid precipitation during this step.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method.
Data Presentation: Solubility of this compound
Quantitative solubility data should be presented in a clear and organized table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | 25 | Data | Data |
| pH 1.2 Buffer | 37 | Data | Data |
| pH 4.5 Buffer | 37 | Data | Data |
| pH 6.8 Buffer | 37 | Data | Data |
| Ethanol | 25 | Data | Data |
| Methanol | 25 | Data | Data |
| Acetone | 25 | Data | Data |
| Chloroform | 25 | Data | Data |
Visualization: Shake-Flask Solubility Workflow
Stability Profile of this compound
Stability testing is crucial to determine the shelf-life of an API and to identify potential degradation products.[7][] The protocols are guided by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify likely degradation pathways and to develop a stability-indicating analytical method.[7]
Objective: To evaluate the stability of this compound under harsh conditions.
Conditions:
-
Hydrolysis: The compound is exposed to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60 °C).
-
Oxidation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolysis: The solid compound and its solution are exposed to UV and visible light (as per ICH Q1B guidelines). A dark control is run in parallel.
-
Thermal Stress: The solid compound is heated (e.g., in 10°C increments above the accelerated stability testing temperature).[7]
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the samples to the specified conditions for a defined period (e.g., up to 7 days, with samples taken at intermediate time points).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration.
-
Analyze the samples using a stability-indicating method (e.g., HPLC with a photodiode array detector or LC-MS) to separate the parent compound from any degradation products.
-
Determine the percentage of the remaining parent compound and identify and characterize the major degradation products.
Experimental Protocol: Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the API under recommended storage conditions.[9][10][11]
Objective: To evaluate the stability of this compound under ICH-defined storage conditions over time.
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[10]
Procedure:
-
Package the API in a container closure system that mimics the proposed packaging for storage and distribution.[9]
-
Place a sufficient number of samples (from at least three primary batches) in stability chambers maintained at the specified conditions.[11]
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).[7][11]
-
Test the samples for relevant attributes such as appearance, assay, degradation products, and any other critical quality attributes.[7][9]
Data Presentation: Stability of this compound
Stability data should be tabulated to show the change in quality attributes over time.
Accelerated Stability Data (40°C/75% RH)
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
|---|---|---|---|---|---|
| Appearance | White to off-white powder | Conforms | Data | Data | Data |
| Assay (%) | 98.0 - 102.0 | 99.8 | Data | Data | Data |
| Degradation Product 1 (%) | ≤ 0.2 | < 0.05 | Data | Data | Data |
| Total Impurities (%) | ≤ 1.0 | 0.15 | Data | Data | Data |
Visualization: Comprehensive Stability Study Workflow
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains an amide linkage and an aromatic amine, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 2-aminobenzoic acid and ethylamine.
-
Oxidation: The primary aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.
Visualization: Potential Degradation Pathways
References
- 1. scispace.com [scispace.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. gmpsop.com [gmpsop.com]
- 11. database.ich.org [database.ich.org]
Theoretical and In Silico Exploration of 2-Amino-N-phenethylbenzamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-N-phenethylbenzamide scaffold is a promising chemotype in medicinal chemistry, demonstrating a range of biological activities. Recent research has highlighted its potential in the development of novel therapeutics, particularly for conditions such as Irritable Bowel Syndrome (IBS). This technical guide provides an in-depth overview of the theoretical studies and in silico modeling of this class of compounds, focusing on their synthesis, structure-activity relationships (SAR), and predicted pharmacological effects. The content herein is curated to provide researchers and drug development professionals with a comprehensive understanding of the methodologies and findings in this area.
Synthesis of 2-Amino-N-phenethylbenzamide Derivatives
The synthesis of the core 2-amino-N-phenethylbenzamide structure and its derivatives is primarily achieved through the ring-opening of isatoic anhydride with 2-phenylethylamine.[1][2] This reaction is followed by acylation of the resulting amine to introduce further diversity into the scaffold.[1][2]
Quantitative Synthesis Data
The following table summarizes the yield of synthesized 2-amino-N-phenethylbenzamide and its derivatives as reported in the literature.
| Compound ID | R Group | Yield (%) |
| 3 | H | 97 |
| 4a | Acetyl | 81 |
| 4b | 2-Chlorobenzoyl | 79 |
| 4c | 4-Chlorobenzoyl | 80 |
| 4d | 3,5-Dinitrobenzoyl | 79 |
Data sourced from Zhecheva et al. (2024).[2]
In Silico Modeling and Theoretical Studies
Computational methods are integral to the exploration of 2-amino-N-phenethylbenzamides, providing insights into their pharmacokinetic properties, potential biological targets, and mechanisms of action.
ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions
In silico ADME profiling is a critical step in early-stage drug discovery to assess the drug-likeness of candidate compounds. For the 2-amino-N-phenethylbenzamide series, ADME parameters have been predicted using computational tools.
| Compound ID | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | Rotatable Bonds | TPSA (Ų) |
| 3 | 240.31 | 2.85 | 2 | 2 | 5 | 55.12 |
| 4a | 282.35 | 2.68 | 2 | 3 | 6 | 68.15 |
| 4b | 378.86 | 4.65 | 2 | 3 | 7 | 68.15 |
| 4c | 378.86 | 4.65 | 2 | 3 | 7 | 68.15 |
| 4d | 430.39 | 3.89 | 2 | 7 | 8 | 159.01 |
Data sourced from Zhecheva et al. (2024).[2]
Molecular Docking and Target Identification
While specific molecular targets for the spasmolytic activity of 2-amino-N-phenethylbenzamides are not yet fully elucidated, molecular docking studies on related benzamide derivatives have been performed to identify potential protein interactions. For instance, related N-phenylbenzamide derivatives have been investigated as potential antiviral agents through docking against SARS-CoV-2 targets. The general workflow for such studies provides a roadmap for future investigations into 2-amino-N-phenethylbenzamides.
Pharmacophore Modeling for Anticonvulsant Activity
The benzamide moiety is a known pharmacophore for anticonvulsant activity. A proposed pharmacophore model for anticonvulsant benzamides includes a hydrophobic aryl ring, a hydrogen bonding domain, an electron donor/acceptor system, and a second distal hydrophobic aryl ring.[2] The 2-amino-N-phenethylbenzamide scaffold aligns with these features, suggesting a potential therapeutic application in epilepsy that warrants further investigation.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of 2-amino-N-phenethylbenzamides.
Synthesis of 2-amino-N-phenethylbenzamide (3)
-
Reaction Setup: A solution of isatoic anhydride (1 equivalent) is prepared in a suitable solvent (e.g., anhydrous dioxane).
-
Addition of Amine: 2-Phenylethylamine (1.1 equivalents) is added dropwise to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at reflux for 4 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 2-amino-N-phenethylbenzamide.[1][2]
In Silico ADME Prediction
-
Structure Preparation: The 2D structures of the compounds are drawn using a chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures are energy-minimized using a suitable force field (e.g., MMFF94).
-
Descriptor Calculation: A computational software (e.g., MOE - Molecular Operating Environment) is used to calculate various physicochemical descriptors, including molecular weight, logP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
Drug-Likeness Evaluation: The calculated descriptors are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.
In Vitro Albumin Denaturation Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound at various concentrations.
-
Incubation: The reaction mixtures are incubated at 37°C for 15 minutes.
-
Denaturation Induction: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.
-
Absorbance Measurement: After cooling to room temperature, the absorbance of the solutions is measured at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 where Abs_control is the absorbance of the control (without the test compound) and Abs_sample is the absorbance of the sample.
Ex Vivo Smooth Muscle Relaxation Study
-
Tissue Preparation: Male Wistar rats are euthanized, and segments of the gastric corpus are excised and placed in Krebs solution.
-
Organ Bath Setup: The smooth muscle strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g.
-
Compound Administration: The test compounds are added to the organ bath in a cumulative manner to obtain concentration-response curves.
-
Data Recording: The isometric contractions of the smooth muscle strips are recorded using a force transducer and a data acquisition system. The relaxant effect is measured as the percentage decrease from the pre-contracted tone.
Immunohistochemical Analysis of nNOS and IL-1β
-
Tissue Fixation and Sectioning: Smooth muscle tissue samples are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 5 µm thickness.
-
Antigen Retrieval: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Immunostaining: The sections are incubated with primary antibodies against neuronal nitric oxide synthase (nNOS) and interleukin-1β (IL-1β) overnight at 4°C.
-
Detection: A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., diaminobenzidine) to visualize the antibody binding.
-
Microscopy: The stained sections are counterstained with hematoxylin and examined under a light microscope. The intensity and localization of the staining are analyzed to determine the expression of nNOS and IL-1β.
Visualizations: Workflows and Signaling Pathways
Experimental and Computational Workflow
The following diagram illustrates the integrated workflow for the synthesis, in silico analysis, and biological evaluation of 2-amino-N-phenethylbenzamide derivatives.
Proposed Mechanism of Action in Smooth Muscle Cells
The synthesized 2-amino-N-phenethylbenzamides have been shown to induce smooth muscle relaxation. Unlike the established antispasmodic mebeverine, this effect is independent of serotonin or Ca2+-dependent signaling pathways.[1][2] Instead, the mechanism appears to involve the modulation of inflammatory and signaling molecules within the myenteric plexus. Specifically, active compounds inhibit the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) and stimulate the expression of neuronal nitric oxide synthase (nNOS).[1][2] The resulting increase in nitric oxide (NO) production leads to smooth muscle relaxation.
Conclusion
The theoretical and in silico modeling of 2-amino-N-phenethylbenzamides has provided valuable insights into their potential as therapeutic agents. The synthetic accessibility, favorable predicted ADME profiles, and demonstrated anti-inflammatory and spasmolytic activities make this scaffold an attractive starting point for further drug development efforts. Future work should focus on the identification of specific molecular targets to fully elucidate the mechanism of action and to guide the rational design of more potent and selective analogs. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to build upon in this promising area of medicinal chemistry.
References
Discovering Novel Benzamide Analog Scaffolds for Modulating Endoplasmic Reticulum Stress: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and maturation of a significant portion of the cellular proteome. A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, viral infections, and the expression of mutant proteins, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins. This state, known as ER stress, triggers a highly conserved signaling network called the Unfolded Protein Response (UPR).[1][2]
The UPR is a double-edged sword. In the short term, it aims to restore ER homeostasis and promote cell survival by attenuating protein translation, upregulating ER chaperones to enhance protein folding, and increasing ER-associated degradation (ERAD) of misfolded proteins.[2][3] However, if the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic program, leading to programmed cell death.[1][4] This cellular life-or-death decision is governed by three main ER transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[5]
Chronic, unresolved ER stress is implicated in the pathogenesis of numerous human diseases, including metabolic disorders like diabetes, neurodegenerative diseases, inflammatory conditions, and cancer.[6][7] This has made the UPR an attractive target for therapeutic intervention. Modulating the UPR with small molecules offers the potential to either protect cells from stress-induced death (e.g., preserving insulin-producing β-cells in diabetes) or to selectively induce apoptosis in diseased cells (e.g., in cancer).[5][6]
Recently, benzamide-based scaffolds have emerged as a promising class of compounds for modulating ER stress. Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, novel benzamide analogs have been identified that can selectively inhibit or activate specific branches of the UPR. This guide provides a comprehensive technical overview of the discovery of these novel scaffolds, including the underlying signaling pathways, quantitative data on lead compounds, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships.
The Unfolded Protein Response (UPR) Signaling Pathway
The UPR is orchestrated by three main sensor proteins located on the ER membrane: IRE1α, PERK, and ATF6. In an unstressed state, the luminal domains of these sensors are bound by the master ER chaperone, BiP (Binding immunoglobulin protein), also known as GRP78, which keeps them in an inactive state.[1][8] Upon accumulation of unfolded proteins, BiP is sequestered away to assist in protein folding, leading to the activation of the UPR sensors.
The Three Branches of the UPR
-
The IRE1α Pathway: The most conserved branch of the UPR, IRE1α is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity.[5] Its activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER expansion, and ERAD.[5][9]
-
The PERK Pathway: Upon activation, PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. However, it paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).[3][10]
-
The ATF6 Pathway: ATF6 is a transmembrane transcription factor. Upon ER stress, it translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This cleaved fragment then moves to the nucleus to activate the transcription of ER chaperones and components of the ERAD machinery.[1][9]
The interplay between these three branches determines the cell's fate in response to ER stress. While initial activation promotes adaptation and survival, chronic activation, particularly of the PERK-ATF4-CHOP axis, pushes the cell towards apoptosis.
References
- 1. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Frontiers on ER Stress Modulation: Are TRP Channels the Leading Actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy | Springer Nature Experiments [experiments.springernature.com]
- 5. Therapeutic targeting of endoplasmic reticulum stress in acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of endoplasmic reticulum stress in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Natural Occurring Compounds Targeting Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xbp1-GFP reporter assay in response to ER stress [bio-protocol.org]
- 9. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Enduring Significance of 2-Aminobenzamide: A Pharmacophore at the Core of Modern Drug Discovery
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzamide scaffold has emerged as a cornerstone in medicinal chemistry, serving as a versatile and potent pharmacophore in the design of a diverse array of therapeutic agents. This in-depth technical guide explores the multifaceted role of the 2-aminobenzamide moiety, with a particular focus on its critical interactions as a zinc-binding group in histone deacetylase (HDAC) inhibitors and as a hinge-binding motif in kinase inhibitors. This document provides a thorough overview of its structure-activity relationships, detailed experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
The 2-Aminobenzamide Pharmacophore: A Privileged Scaffold
The 2-aminobenzamide core, characterized by an amide group ortho to an amino group on a benzene ring, possesses a unique electronic and structural arrangement that enables it to engage in specific and high-affinity interactions with biological targets. Its ability to act as a bidentate ligand, forming key hydrogen bonds and coordinating with metal ions, underpins its efficacy in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.
Key Pharmacophoric Features:
-
Zinc-Binding Group (ZBG) in HDAC Inhibitors: The primary amine and the adjacent amide carbonyl of the 2-aminobenzamide moiety chelate the zinc ion in the active site of histone deacetylases. This interaction is crucial for inhibiting the enzymatic activity of HDACs, leading to the hyperacetylation of histones and non-histone proteins, which in turn modulates gene expression and induces anti-tumor effects such as cell cycle arrest and apoptosis.
-
Hinge-Binding Motif in Kinase Inhibitors: The 2-aminobenzamide scaffold can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases. The amide NH and carbonyl oxygen, along with the ortho-amino group, can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP and effectively blocking the kinase's catalytic activity.
Quantitative Analysis of 2-Aminobenzamide Derivatives
The therapeutic efficacy of 2-aminobenzamide-based inhibitors is highly dependent on the nature and position of substituents on the benzamide ring and the linker connecting to a capping group. The following tables summarize the in vitro inhibitory activity (IC50) of representative 2-aminobenzamide derivatives against various HDAC isoforms and protein kinases.
Table 1: Inhibitory Activity of 2-Aminobenzamide Derivatives against Histone Deacetylases (HDACs)
| Compound ID | R1 Group | R2 Group | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| Entinostat (MS-275) | H | Pyridyl-containing linker and cap | 0.93 | 0.95 | 1.80 | [1][2] |
| Mocetinostat | H | Quinoline-containing linker and cap | - | - | - | [3] |
| CI-994 | H | Acetylamino group at position 4 | - | - | - | [3] |
| 19f | H | Pyrazine-piperazine linker and cap | 0.08 | 0.22 | 0.16 | [3] |
| 21a | 5-thienyl | Pyrazine-piperazine linker and cap | 0.26 | 2.47 | >10 | [3] |
| 29b | H | Pyrazine-N-methylpiperazine linker and cap | 0.07 | 0.26 | 6.1 | [3] |
| 7j | CH3 | NH2 | 0.65 | 0.78 | 1.70 | [1] |
Table 2: Inhibitory Activity of 2-Aminobenzamide Derivatives against Protein Kinases
| Compound Class | Target Kinase | Representative Compound | IC50 (µM) |
| 2-Amidobenzimidazole | CK1δ | 23 | 0.0986 |
Signaling Pathways Modulated by 2-Aminobenzamide Inhibitors
The therapeutic effects of 2-aminobenzamide derivatives stem from their ability to modulate critical cellular signaling pathways. As HDAC and kinase inhibitors, they can influence gene transcription, cell cycle progression, and apoptosis.
HDAC Inhibitors and Cell Cycle Regulation
HDAC inhibitors featuring the 2-aminobenzamide scaffold can induce cell cycle arrest, primarily at the G1/S checkpoint. By inhibiting HDACs, these compounds lead to the accumulation of acetylated p53 and the upregulation of the cyclin-dependent kinase inhibitor p21. This, in turn, inhibits the activity of cyclin/CDK complexes, preventing the phosphorylation of the retinoblastoma protein (pRb) and halting cell cycle progression.
Caption: G1/S checkpoint regulation by 2-aminobenzamide HDAC inhibitors.
Kinase Inhibitors and the Wnt/β-catenin Signaling Pathway
Certain kinases play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. 2-Aminobenzamide-based kinase inhibitors can target components of this pathway, such as Casein Kinase 1 (CK1), leading to the destabilization of β-catenin and the downregulation of Wnt target genes involved in proliferation and cell survival.
Caption: Inhibition of the Wnt/β-catenin pathway by a 2-aminobenzamide kinase inhibitor.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-aminobenzamide derivatives and their subsequent biological evaluation.
Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride
A common and efficient method for the synthesis of N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with a primary amine.[4]
Procedure:
-
To a solution of isatoic anhydride (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add the desired primary amine (1.0-1.2 equivalents).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of 2-aminobenzamide derivatives.
In Vitro Kinase Inhibition Assay
The inhibitory activity of 2-aminobenzamide derivatives against specific kinases can be determined using various in vitro assay formats, such as the ADP-Glo™ Kinase Assay or TR-FRET assays.[5][6][7][8][9]
General Protocol (ADP-Glo™ Assay):
-
Prepare a reaction mixture containing the kinase, a suitable substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at an optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent, which generates a luminescent signal.
-
Quantify the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot Analysis for Protein Phosphorylation
To assess the effect of 2-aminobenzamide kinase inhibitors on intracellular signaling, western blotting can be used to measure the phosphorylation status of target proteins.[10][11][12]
Protocol:
-
Culture cells to the desired confluency and treat with the test compound at various concentrations for a specified time.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).
Conclusion
The 2-aminobenzamide scaffold continues to be a highly valuable pharmacophore in the design of targeted therapies. Its ability to effectively interact with the active sites of key enzymes such as HDACs and kinases has led to the development of numerous potent and selective inhibitors with significant therapeutic potential. The structure-activity relationships of 2-aminobenzamide derivatives are well-defined, allowing for rational drug design to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable pharmacophore. As our understanding of the molecular basis of disease continues to grow, the 2-aminobenzamide scaffold is poised to remain a central element in the development of next-generation medicines.
References
- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro kinase assay [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-amino-N-ethylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzamide derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial and histone deacetylase (HDAC) inhibitory effects. This document provides a detailed protocol for the synthesis of a representative compound, 2-amino-N-ethylbenzamide, starting from isatoic anhydride and ethylamine. Additionally, it outlines a standard protocol for evaluating the antimicrobial efficacy of the synthesized compounds and discusses a potential mechanism of action involving HDAC inhibition.
Synthetic Protocol: this compound
The synthesis of this compound is achieved through the reaction of isatoic anhydride with ethylamine. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by ring-opening and decarboxylation.[1]
Materials and Equipment
-
Isatoic anhydride
-
Ethylamine (70% solution in water or as a gas)
-
Dimethylformamide (DMF) or Dichloroethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Procedure
Method A: Conventional Heating in DMF
-
To a solution of isatoic anhydride (1 equivalent) in dimethylformamide (DMF), add ethylamine (1-1.2 equivalents) dropwise at room temperature with stirring.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to afford pure this compound.
Method B: Procedure in Dichloroethane
A similar procedure can be followed using dichloroethane as the solvent. Isopropylamine has been successfully used in this solvent to produce the corresponding 2-amino-N-isopropylbenzamide.[2]
-
In a reactor with a stirrer, add anhydrous dichloroethane.
-
Add isatoic anhydride to the solvent.
-
At a temperature of 50-60°C, slowly add ethylamine over 3 hours.[2]
-
Maintain the temperature and continue stirring for an additional 0.5-2 hours.[2]
-
After the reaction is complete, wash the mixture with water and separate the organic layer.
-
The resulting dichloroethane solution containing the product can be used for subsequent steps or concentrated to isolate the crude product for purification.
Data Presentation
The following table summarizes expected outcomes for the synthesis of various 2-aminobenzamide derivatives based on literature data.
| Derivative Name | Amine Used | Solvent | Method | Yield (%) | Melting Point (°C) | Reference |
| 2-amino-N-propylbenzamide | n-propylamine | DMF | Conventional Heating | 39 | 103-104 | [3] |
| 2-amino-N-benzylbenzamide | benzylamine | DMF | Conventional Heating | - | - | [3] |
| 2-amino-N-phenylbenzamide | aniline | DMF | Conventional Heating | 19 | 117-118 | [3] |
| 2-amino-N-(p-tolyl)benzamide | p-toluidine | DMF | Conventional Heating | 97 | 149 | [1] |
| 2-amino-N-(4-fluorophenyl)benzamide | 4-fluoroaniline | DMF | Conventional/Microwave | 72/65 | 122 | [1] |
| 2-amino-N-(4-chlorophenyl)benzamide | 4-chloroaniline | DMF | Conventional/Microwave | 80/70 | 147 | [1] |
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Antimicrobial Activity Evaluation: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4][5]
Materials
-
Synthesized this compound derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Protocol
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[4]
-
Antimicrobial Assay Workflow
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Potential Signaling Pathway: HDAC Inhibition
Certain 2-aminobenzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), particularly class I HDACs 1 and 3.[6] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 2-aminobenzamide derivatives can lead to histone hyperacetylation, a more open chromatin structure, and the reactivation of silenced genes.[6] This mechanism is particularly relevant in diseases like Friedreich's ataxia, where HDAC inhibitors have been shown to increase the expression of the frataxin gene.[6] While the direct link to antimicrobial activity is not fully elucidated, modulation of host or microbial gene expression through HDAC inhibition could be a potential mechanism of action.
HDAC Inhibition Signaling Pathway
Caption: Proposed mechanism of action via HDAC inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. CN101967109B - Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Antimicrobial Agents from 2-amino-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of novel agents derived from 2-amino-N-ethylbenzamide. The protocols detailed below are based on established methodologies for the synthesis of quinazolinone derivatives and standardized antimicrobial susceptibility testing.
Introduction
2-Aminobenzamide derivatives are versatile scaffolds in medicinal chemistry, known to be precursors for a variety of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. One of the most prominent classes of compounds synthesized from 2-aminobenzamides are quinazolinones. The quinazolinone ring system is a privileged structure in drug discovery and is a core component of numerous therapeutic agents.
This document outlines a detailed protocol for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones starting from this compound and the subsequent evaluation of their antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of Substituted Quinazolinones
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted quinazolinone derivatives against a panel of Gram-positive and Gram-negative bacteria, and fungi. This data, compiled from multiple studies, showcases the potential of this class of compounds as antimicrobial agents.[1][2][3][4]
| Compound ID | R1-Substituent (at C2) | R2-Substituent (at N3) | Test Microorganism | Gram Stain | MIC (µg/mL) |
| 1 | Methyl | Thiophen-2-ylmethyleneamino | Staphylococcus aureus | Positive | 1.95[4] |
| 2 | Methyl | Thiophen-2-ylmethyleneamino | Candida albicans | N/A (Fungus) | 3.90[4] |
| 3 | Methyl | Thiophen-2-ylmethyleneamino | Aspergillus niger | N/A (Fungus) | 3.90[4] |
| 4 | Propyl | Phenyl | Bacillus subtilis | Positive | 32[3] |
| 5 | Propyl | Phenyl | Pseudomonas aeruginosa | Negative | >128[3] |
| 6 | Phenyl | H | Escherichia coli | Negative | >100 |
| 7 | 4-chlorophenyl | H | Staphylococcus aureus | Positive | 50 |
| 8 | 4-methoxyphenyl | H | Bacillus cereus | Positive | 25 |
| 9 | Various | Various | Klebsiella pneumoniae | Negative | 0.5-2.5 (mg/ml)[1] |
| 10 | Various | Various | Pseudomonas aeruginosa | Negative | 0.15-2 (mg/ml)[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-3-ethyl-2,3-dihydroquinazolin-4(1H)-one
This protocol describes a representative synthesis of a quinazolinone derivative from this compound and an aromatic aldehyde.[5][6][7]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.
-
Add 12 mmol of the substituted aromatic aldehyde to the solution.
-
Add a catalytic amount (5-10 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain the 2-aryl-3-ethyl-2,3-dihydroquinazolin-4(1H)-one.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.[8][9][10][11]
Materials:
-
Synthesized quinazolinone compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum but no compound) and a negative control (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
Optionally, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Synthetic workflow for 2-aryl-3-ethyl-2,3-dihydroquinazolin-4(1H)-one.
Caption: Experimental workflow for MIC determination by broth microdilution.
References
- 1. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application of 2-Amino-N-ethylbenzamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-ethylbenzamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of this scaffold, including the ortho-amino group and the N-ethylbenzamide moiety, provide a foundation for the synthesis of compounds with potential therapeutic applications in oncology, infectious diseases, inflammatory disorders, and neurology. This document provides a detailed overview of the applications of this compound derivatives, supported by quantitative data, experimental protocols for key biological assays, and visualizations of relevant signaling pathways.
Therapeutic Applications
Derivatives of this compound have been investigated for a range of therapeutic applications, leveraging their ability to interact with various biological targets.
1. Anticancer Activity:
The 2-aminobenzamide core is a key pharmacophore in the design of potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation.
2. PARP Inhibition:
A significant application of the 2-aminobenzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are essential for DNA repair.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[2] This targeted approach has led to the approval of several PARP inhibitors for the treatment of various cancers.[2]
3. Antimicrobial Activity:
Derivatives of 2-aminobenzamide have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. These compounds often exhibit broad-spectrum activity, making them promising candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[3][4]
4. Treatment of Irritable Bowel Syndrome (IBS):
Recent studies have explored the potential of 2-amino-N-phenethylbenzamide derivatives as therapeutic agents for Irritable Bowel Syndrome (IBS). These compounds have demonstrated a relaxation effect on smooth muscle, similar to the established drug mebeverine, but act through a distinct mechanism that does not involve the serotonin or Ca2+-dependent signaling pathways.[5][6] Their mechanism is linked to the inhibition of interleukin-1β expression and stimulation of neuronal nitric oxide synthase (nNOS), leading to the synthesis of nitric oxide (NO), a potent smooth muscle relaxant.[5]
5. Anti-inflammatory Activity:
The anti-inflammatory potential of 2-aminobenzamide derivatives has been investigated through their ability to inhibit protein denaturation, a key process in inflammation.[5][6]
Quantitative Data
The following tables summarize the quantitative biological activity data for various 2-aminobenzamide derivatives.
Table 1: Anticancer Activity of 2-Aminobenzamide Derivatives
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| 3a | A549 (Lung Carcinoma) | Cytotoxicity | 24.59 | [7] |
| 3c | A549 (Lung Carcinoma) | Cytotoxicity | 29.59 | [7] |
Table 2: PARP Inhibitory Activity of Benzamide Derivatives
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1.9 | 1.5 | [8] |
| Rucaparib | 1.4 | 1.4 | [8] |
| Talazoparib | 0.57 | 0.31 | [8] |
| Niraparib | 3.8 | 2.1 | [8] |
| Veliparib | 4.7 | 2.9 | [8] |
Note: While these are established PARP inhibitors sharing a benzamide pharmacophore, specific IC50 values for derivatives directly from this compound were not available in the provided search results. This table provides context for the potency of this class of compounds.
Table 3: Antimicrobial Activity of 2-Aminobenzamide Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5 | Aspergillus fumigatus | More potent than Clotrimazole | [4] |
| Compound 5 | Saccharomyces cerevisiae | Good activity | [4] |
| Compound 5 | Bacillus subtilis | Good activity | [4] |
| Compound 5 | Staphylococcus aureus | Good activity | [4] |
| Compound 5 | Pseudomonas aeruginosa | Good activity | [4] |
| Compound 5 | Escherichia coli | Good activity | [4] |
Note: Specific MIC values were not provided in the abstract, but the qualitative activity was highlighted.
Experimental Protocols
1. Synthesis of 2-Amino-N-phenethylbenzamide from Isatoic Anhydride
This protocol describes a general method for the synthesis of 2-amino-N-phenethylbenzamide, a precursor for derivatives investigated for IBS treatment.[9]
-
Materials: Isatoic anhydride, 2-phenylethylamine, suitable solvent (e.g., Dichloromethane), Triethylamine (TEA), Hydrochloric acid (HCl, diluted), Sodium carbonate (Na2CO3) solution, water, anhydrous Sodium sulfate (Na2SO4).
-
Procedure:
-
Dissolve isatoic anhydride in a suitable solvent.
-
Add 2-phenylethylamine to the solution and stir. The reaction involves the ring-opening of isatoic anhydride.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with diluted HCl, Na2CO3 solution, and water.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
2. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
-
Materials: Cancer cell line of interest, complete culture medium, 96-well plates, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), test compounds.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[11]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
3. In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.[12]
-
Materials: 96-well plates pre-coated with histones, recombinant human PARP1 enzyme, activated DNA, biotinylated NAD+, blocking buffer, Streptavidin-HRP conjugate, chemiluminescent substrate, test compounds.
-
Procedure:
-
Wash the histone-coated plate with a suitable wash buffer.
-
Block the wells with a blocking buffer to prevent non-specific binding.
-
Add serial dilutions of the test compounds and a positive control inhibitor (e.g., Olaparib) to the wells. Include a no-inhibitor control.
-
Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+.
-
Initiate the enzymatic reaction by adding the master mix to all wells.
-
Incubate the plate at room temperature to allow for the PARylation of histones.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well, which will bind to the biotinylated PAR chains on the histones.
-
Incubate and then wash the plate again.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
The signal intensity is proportional to the PARP1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
4. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (or another appropriate broth), bacterial or fungal strains, test compounds, positive control antibiotic, sterile saline.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism in sterile saline, adjusted to a 0.5 McFarland standard.[13]
-
Dilute the standardized inoculum in broth to the final desired concentration.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
-
5. In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the denaturation of egg albumin.[15]
-
Materials: Egg albumin (from fresh hen's egg), Phosphate Buffered Saline (PBS, pH 6.4), test compounds, positive control (e.g., Diclofenac sodium), water bath, spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing egg albumin, PBS, and different concentrations of the test compound.
-
A control solution is prepared with distilled water instead of the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.[8]
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
Determine the IC50 value.
-
6. Neuronal Nitric Oxide Synthase (nNOS) Expression Assay
This protocol describes a general method to assess the effect of a compound on nNOS expression, relevant for its application in IBS.
-
Materials: Neuronal cell line or primary neurons, cell culture reagents, test compounds, lysis buffer, primary antibody against nNOS, HRP-conjugated secondary antibody, Western blot apparatus, chemiluminescent substrate.
-
Procedure (Western Blot):
-
Culture neuronal cells and treat them with the test compounds for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for nNOS.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of nNOS.
-
Signaling Pathways and Mechanisms of Action
Caption: PARP1 Inhibition in DNA Repair.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Different effect of serotonin on intracellular calcium ion dynamics in the smooth muscle cells between rat posterior ciliary artery and vorticose vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for N-acylation of 2-aminobenzamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-acylation of 2-aminobenzamides, a critical transformation in the synthesis of various biologically active compounds. The protocols outlined below are suitable for professionals in research and drug development.
Introduction
N-acylation of 2-aminobenzamides is a fundamental reaction in medicinal chemistry, leading to the formation of N-acyl-2-aminobenzamides. These scaffolds are of significant interest as they are precursors to a wide range of pharmacologically active molecules, including benzodiazepines, which are known to modulate the γ-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the brain. The ability to efficiently and selectively acylate the 2-amino group allows for the generation of diverse chemical libraries for drug screening and the development of novel therapeutic agents. This application note details robust and reproducible methods for this key synthetic step.
Signaling Pathway of Interest: GABAa Receptor Modulation
Derivatives of N-acyl-2-aminobenzamides, such as benzodiazepines, are known positive allosteric modulators of the GABAa receptor. The following diagram illustrates the signaling pathway.
Experimental Protocols
This section provides detailed methodologies for three common N-acylation procedures for 2-aminobenzamide.
Protocol 1: N-acylation using Acyl Chlorides
This is a widely used and generally high-yielding method for the N-acylation of amines.[1][2]
Materials:
-
2-Aminobenzamide
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride, propionyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzamide (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1-1.5 eq.) to the stirred solution.[1][3]
-
Dissolve the acyl chloride (1.0-1.3 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.[1][3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-acyl-2-aminobenzamide.
Protocol 2: N-acylation using Acid Anhydrides
This method provides an alternative to acyl chlorides and is particularly useful for acetylation reactions.[4]
Materials:
-
2-Aminobenzamide
-
Acetic anhydride
-
Water (optional, for solvent-free conditions)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, add 2-aminobenzamide (1.0 eq.).
-
Add acetic anhydride (1.2 eq.) to the flask.[4]
-
The reaction can be performed solvent-free or in a solvent like water.[4]
-
Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, if performed solvent-free, dilute the mixture with water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry to obtain the N-acetyl-2-aminobenzamide.
-
Further purification can be achieved by recrystallization if necessary.
Protocol 3: N-acylation using Carboxylic Acids with Coupling Agents (EDC/HOBt)
This protocol is suitable for acylations where the corresponding acyl chloride is unstable or not commercially available.[5][6]
Materials:
-
2-Aminobenzamide
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq.), 2-aminobenzamide (1.1 eq.), and HOBt (1.2 eq.).[5]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.[5]
-
Add DIPEA (2.5 eq.) dropwise.[5]
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data for the N-acylation of 2-aminobenzamide under various conditions.
Table 1: N-acylation of 2-Aminobenzamide with Acyl Chlorides
| Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzoyl chloride | NEt₃ | Toluene | 16 | - | [7] |
| p-Toluoyl chloride | Pyridine | DCM | 3 | 94 | [3] |
| 4-Nitrobenzoyl chloride | NEt₃ | - | - | - | [8] |
| Propionyl chloride | - | - | - | Up to 97.28 (for the acyl chloride synthesis) | [9] |
Table 2: N-acylation of 2-Aminobenzamide with Other Reagents
| Acylating Agent | Method/Catalyst | Solvent | Time | Yield (%) | Reference |
| Isatoic Anhydride | Conventional | DMF | 6 h | 72 (with 4-fluoroaniline) | [10] |
| Isatoic Anhydride | Microwave | - | 10 min | 65 (with 4-fluoroaniline) | [10] |
| Acetic Anhydride | Solvent-free | - | 5-15 min | Good to excellent | [4] |
Characterization Data
N-acetyl-2-aminobenzamide
-
¹H NMR (DMSO-d₆): δ 2.07 (s, 3H, -CH₃), 5.92 (s, 2H, -NH₂), aromatic protons in the expected region.[11]
-
¹³C NMR (DMSO-d₆): δ 24.58 (-CH₃), 169.42 (C=O), aromatic carbons in the expected region.[11]
-
Molecular Formula: C₉H₁₀N₂O₂[9]
-
Molecular Weight: 178.19 g/mol [9]
N-benzoyl-2-aminobenzamide
-
¹H NMR (DMSO-d₆): δ 7.40-7.92 (m, aromatic protons), other protons at expected shifts.[12]
-
¹³C NMR (Ethanol): δ 128.5-134.6 (aromatic carbons), 171.4 (C=O).[12]
-
Mass Spectrometry (EI): m/z 240 (M+). The fragmentation pattern would show characteristic peaks for the benzoyl group (m/z 105) and the aminobenzamide moiety.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-acylation of 2-aminobenzamide.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GABAergic signaling as a potential therapeutic target in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN117209377B - Continuous synthesis method of propionyl chloride - Google Patents [patents.google.com]
- 9. ijirset.com [ijirset.com]
- 10. rsc.org [rsc.org]
- 11. bmse000668 Benzamide at BMRB [bmrb.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-N-ethylbenzamide as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-ethylbenzamide is a valuable bifunctional building block in heterocyclic synthesis. Its vicinal amino and amide functionalities provide a reactive scaffold for the construction of a variety of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinone derivatives, a class of compounds with significant therapeutic interest, using this compound as a key precursor. The quinazolinone core is found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]
Application Notes: Synthesis of Quinazolinone Derivatives
The reaction of this compound with various electrophilic reagents, particularly aldehydes and ketones, provides a straightforward and efficient route to 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones. These intermediates can be subsequently oxidized to the corresponding fully aromatic quinazolin-4(3H)-ones.
Key Advantages of using this compound:
-
Versatility: The amino and amide groups readily participate in cyclization reactions with a wide range of carbonyl compounds and other electrophiles.
-
Structural Diversity: The N-ethyl group provides a point of structural variation, influencing the physicochemical properties and biological activity of the final heterocyclic compounds.
-
Access to Bioactive Scaffolds: This building block provides direct access to the quinazolinone scaffold, which is a privileged structure in medicinal chemistry.[1][4]
Therapeutic Potential of N-Ethyl Quinazolinone Derivatives:
The introduction of an ethyl group at the N-3 position of the quinazolinone ring can significantly impact the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies have shown that substitutions at this position can modulate the antimicrobial and cytotoxic activities of quinazolinone derivatives.[3] For instance, various N-substituted quinazolinones have been investigated as potent antitumor agents, targeting key cellular pathways involved in cancer progression.[1][4][5][6][7] Furthermore, these compounds have shown promising activity against a range of bacterial and fungal strains.[2][8][9][10]
Experimental Protocols
Protocol 1: Synthesis of 3-Ethyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one
This protocol describes a general procedure for the acid-catalyzed condensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add benzaldehyde (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-ethyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Oxidation to 3-Ethyl-2-phenylquinazolin-4(3H)-one
This protocol outlines the oxidation of the 2,3-dihydroquinazolin-4(1H)-one derivative to the corresponding quinazolin-4(3H)-one.
Materials:
-
3-Ethyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one
-
Potassium Permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone
-
Water
-
Sodium Bisulfite solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 3-ethyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one (1.0 mmol) in acetone (15 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (1.2 mmol) in water (5 mL) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite and wash the filter cake with acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain pure 3-ethyl-2-phenylquinazolin-4(3H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes representative yields for the synthesis of various 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamides and different aldehydes, as reported in the literature. These values can be used as a benchmark for optimizing the synthesis with this compound.
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 90 | [11] |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one | 90 | [11] |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 92 | [11] |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 87 | [11] |
| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 94 | [11] |
Visualizations
Caption: Synthesis of 3-Ethyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
Caption: Oxidation to 3-Ethyl-2-phenylquinazolin-4(3H)-one.
Caption: Synthetic utility of this compound.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 10. jocpr.com [jocpr.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of 2-amino-N-ethylbenzamide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-ethylbenzamide is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The purity of this compound is critical for downstream applications, necessitating effective purification strategies to remove unreacted starting materials, byproducts, and other impurities. This document provides detailed application notes and protocols for the purification of this compound reaction products, focusing on recrystallization, column chromatography, and liquid-liquid extraction.
Common Impurities
The synthesis of this compound, typically from isatoic anhydride and ethylamine, can result in several impurities that need to be removed. Understanding these potential impurities is key to selecting the appropriate purification method.
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Isatoic anhydride and ethylamine.
-
Byproducts: Anthranilic acid (from hydrolysis of isatoic anhydride), and potentially di-acylated ethylamine derivatives.
-
Residual Solvents: Solvents used in the reaction and work-up procedures.
Purification Strategies: A Comparative Overview
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A multi-step approach, combining different techniques, is often the most effective strategy.
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Typical Recovery Yield (%) | Purity Achieved (%) | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures. | 70-90 | >98 | Simple, cost-effective, scalable. | Requires a suitable solvent; potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase.[1] | 50-80 | >99 | High resolution for separating complex mixtures.[1] | Time-consuming, requires larger volumes of solvent, can be costly on a large scale.[1] |
| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquid phases. | >95 (in organic phase) | Moderate (removes polar impurities) | Efficient for removing highly polar or non-polar impurities. | Limited separation of compounds with similar polarities; can involve large solvent volumes. |
Note: The values presented in this table are typical estimates for benzamide derivatives and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid product. The key is to select a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one or a solvent pair.[2] A good solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed flask.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, cool the flask in an ice bath.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating this compound from impurities with different polarities.[1]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)[3]
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content).[3]
-
Fraction Collection: Collect the eluate in fractions.
-
TLC Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive analytical technique used to determine the purity of the final product.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for specific impurity profiles.
Visualizations
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound reaction products.
References
Application Notes and Protocols for the Characterization of 2-Aminobenzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminobenzamide and its derivatives are a significant class of compounds in medicinal chemistry and drug development, notably as PARP (poly(ADP-ribose) polymerase) inhibitors. Comprehensive characterization of these molecules is critical for ensuring purity, confirming structure, and understanding their physicochemical properties. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize 2-aminobenzamide derivatives.
Chromatographic Techniques: Purity and Quantification
Application Note: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable for assessing the purity of 2-aminobenzamide derivatives and for their quantification in various matrices. These techniques separate the target compound from impurities, starting materials, and by-products. Reversed-phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most common modes employed.[1][2][3][4] HILIC is particularly useful for analyzing polar compounds, such as glycans labeled with 2-aminobenzamide.[2][3][4] Coupling with fluorescence (FLR) or mass spectrometry (MS) detectors provides high sensitivity and specificity.[2][5]
Experimental Workflow for Chromatographic Analysis
Caption: General workflow for HPLC/UHPLC analysis of 2-aminobenzamide derivatives.
Protocol 1: Reversed-Phase HPLC-UV Analysis
-
Instrument Preparation:
-
System: HPLC or UHPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 15 cm, 3 µm particle size).[6]
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Methanol or Acetonitrile.[1]
-
Degas both solvents prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 2-aminobenzamide derivative in the mobile phase (or a compatible solvent like DMSO) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 - 1.0 mL/min.[2]
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 25 - 60 °C.[2]
-
UV Detection: Monitor at a wavelength appropriate for the derivative's chromophore (typically 254 nm or 280 nm).
-
Gradient Elution: A typical gradient might be 5% to 95% Solvent B over 20-30 minutes, followed by a re-equilibration step.[2][6]
-
-
Data Analysis:
-
Integrate the peak corresponding to the 2-aminobenzamide derivative.
-
Calculate purity by dividing the peak area of the main compound by the total area of all peaks (Area % method).
-
Table 1: Example HPLC/UHPLC-MS Parameters for Analysis
| Parameter | Setting | Reference |
| Column | Waters BEH Glycan, 2.1 x 100 mm, 1.7 µm | [2] |
| Mobile Phase A | 50 mmol/L Ammonium Formate, pH 4.4 | [2] |
| Mobile Phase B | Acetonitrile (ACN) | [2] |
| Gradient | Linear gradient of 75-62% ACN | [2] |
| Run Time | 27 minutes | [2] |
| Flow Rate | 0.4 mL/min | [2] |
| Column Temp. | 60 °C | [2] |
| FLR Detection | Excitation: 340 nm, Emission: 400 nm | [1] |
| MS Ionization | Positive Ion Electrospray (ESI+) | [1][2] |
| MS Capillary Voltage | 3 kV | [2] |
| MS Desolvation Temp. | 350 °C | [2] |
| MS Scan Range | 500-3000 m/z | [2] |
Mass Spectrometry: Molecular Weight and Structural Elucidation
Application Note: Mass spectrometry (MS) is essential for confirming the molecular weight and elucidating the structure of 2-aminobenzamide derivatives. Electrospray Ionization (ESI) is commonly used for samples analyzed by LC, providing molecular weight information from [M+H]⁺ or [M+Na]⁺ ions.[1][7] Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID), help to probe the molecular structure by generating characteristic fragment ions.[2][7]
Protocol 2: Direct Infusion ESI-MS Analysis
-
Instrument Preparation:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.
-
Set the ionization source to positive ion mode (ESI+).
-
-
Sample Preparation:
-
Prepare a dilute solution of the purified derivative (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid.
-
-
Analysis Parameters:
-
Infusion Flow Rate: 5 - 10 µL/min using a syringe pump.
-
Capillary Voltage: 3.0 - 4.5 kV.[2]
-
Source Temperature: 120 °C.[2]
-
Desolvation Gas Flow: Set according to instrument recommendations (e.g., 800 L/h).[2]
-
Scan Range: Acquire spectra over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).
-
Compare the observed m/z with the calculated theoretical mass of the expected derivative.
-
For MS/MS, select the molecular ion as the precursor and acquire the fragment spectrum. Analyze the fragmentation pattern to confirm structural features.
-
Table 2: Representative Mass Spectrometry Data for 2-Aminobenzamide Derivatives
| Compound | Formula | Calculated Mass | Observed Ion [M]⁺ | Reference |
| 2-Amino-N-(4-fluorophenyl)benzamide | C₁₃H₁₁FN₂O | 230.24 | 230 | [8] |
| 2-Amino-N-(4-chlorophenyl)benzamide | C₁₃H₁₁ClN₂O | 246.69 | 246 | [8] |
| 2-Amino-N-(p-tolyl)benzamide | C₁₄H₁₄N₂O | 226.27 | 226 | [8][9] |
| 2-Amino-N-(4-carboxyphenylmethyl)benzamide | C₁₅H₁₄N₂O₃ | 270.28 | 270 | [8] |
NMR Spectroscopy: Definitive Structure Confirmation
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including 2-aminobenzamide derivatives. ¹H-NMR provides information on the number, environment, and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton. Data is typically acquired in a deuterated solvent like DMSO-d₆.[8][9]
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved to achieve high-resolution spectra.
-
-
Instrument Setup:
-
Acquisition Parameters (Typical for 400 MHz):
-
¹H-NMR:
-
Spectral Width: -2 to 12 ppm.
-
Pulse Angle: 30-45°.
-
Number of Scans: 16-64.
-
-
¹³C-NMR:
-
Spectral Width: 0 to 200 ppm.
-
Technique: Proton-decoupled.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data.
-
Reference the spectra (e.g., to the residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integrate the ¹H signals and analyze chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, etc.) to assign protons to the structure.
-
Assign the signals in the ¹³C spectrum to the corresponding carbon atoms.
-
Table 3: Representative ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |
| 2-Amino-N-(4-chlorophenyl)benzamide | 10.12 (s, 1H, NH), 7.76 (d, 2H), 7.62 (d, 1H), 7.38 (d, 2H), 7.21 (t, 1H), 6.76 (d, 1H), 6.59 (t, 1H), 6.40 (s, 2H, NH₂) | 168.4, 150.3, 138.8, 132.8, 129.2, 128.9, 127.5, 122.5, 116.9, 115.4, 115.2 | [8][9] |
| 2-Amino-N-(p-tolyl)benzamide | 7.76 (s, 1H, NH), 7.41–7.45 (m, 3H), 7.23 (t, 1H), 7.15 (d, 2H), 6.68–6.70 (m, 2H), 5.43 (s, 2H, NH₂), 2.33 (s, 3H, CH₃) | 167.6, 148.9, 135.3, 134.2, 132.7, 129.6, 127.3, 120.8, 117.5, 116.8, 116.4, 21.0 | [8][9] |
Infrared Spectroscopy: Functional Group Identification
Application Note: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique for identifying the key functional groups present in a molecule. For 2-aminobenzamide derivatives, FTIR is used to confirm the presence of N-H bonds (from both the primary amine and the amide), the C=O bond of the amide, and vibrations from the aromatic rings.[8][9][10]
Protocol 4: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of the dry, purified derivative with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify characteristic absorption bands corresponding to the functional groups in the molecule.
-
Table 4: Characteristic FTIR Absorption Bands for 2-Aminobenzamide Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |
| Amine N-H | 3480 - 3360 | Asymmetric & Symmetric Stretch | [8][9] |
| Amide N-H | 3285 - 3270 | Stretch | [8][9] |
| Amide C=O | 1640 - 1630 | Stretch (Amide I band) | [8][9][10] |
| Amine N-H | 1620 - 1530 | Scissoring (Bending) | [11] |
| Aromatic C=C | 1580 - 1450 | Ring Stretching | [10] |
| Aromatic C-N | ~1270 | Stretch | [11] |
Role in Biological Pathways (PARP Inhibition)
Application Note: Many 2-aminobenzamide derivatives function as inhibitors of PARP enzymes, which are critical for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication, ultimately causing cell death. This concept is known as synthetic lethality.
Conceptual Signaling Pathway
References
- 1. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 microm sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8871939B2 - Method for preparing 2-aminobenzamide derivatives - Google Patents [patents.google.com]
- 7. Structural characterization of 2-aminobenzamide-derivatized oligosaccharides using a matrix-assisted laser desorption/ionization two-stage time-of-flight tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Amino-N-phenethylbenzamides in Irritable Bowel Syndrome (IBS) Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 2-amino-N-phenethylbenzamides, a promising class of compounds for the treatment of Irritable Bowel Syndrome (IBS). These compounds have demonstrated potent spasmolytic and anti-inflammatory activities, suggesting a dual-action mechanism that addresses key symptoms of IBS.
Introduction to Irritable Bowel Syndrome and Therapeutic Rationale
Irritable Bowel Syndrome (IBS) is a prevalent gastrointestinal (GI) disorder characterized by chronic abdominal pain, discomfort, and altered bowel habits, without any apparent structural or biochemical abnormalities.[1] The pathophysiology of IBS is complex and not fully understood, but involves dysregulation of the brain-gut axis, visceral hypersensitivity, and low-grade inflammation.[1] Current treatments for IBS, such as antispasmodics like mebeverine, often provide symptomatic relief but can be associated with side effects.[2][3] This necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. 2-amino-N-phenethylbenzamides have emerged as a potential new class of drugs for IBS, exhibiting both spasmolytic and anti-inflammatory properties.[1][2][3]
Data Presentation
Spasmolytic Activity of 2-Amino-N-phenethylbenzamide Derivatives
The spasmolytic effects of the parent compound 2-amino-N-phenethylbenzamide (3) and its derivatives (4a-d) were evaluated on isolated rat gastric corpus smooth muscle preparations. The results are compared with the established antispasmodic drug, mebeverine.
Table 1: Effect of 2-Amino-N-phenethylbenzamide Derivatives on Smooth Muscle Tone and Amplitude of Contractions [2]
| Compound (5 x 10⁻⁵ M) | Change in Tone (mN) | Change in Amplitude (%) |
| Mebeverine | -1.5 ± 0.2 | -50 ± 5 |
| 3 | -1.2 ± 0.3 | -45 ± 6 |
| 4a | -1.4 ± 0.2 | -48 ± 4 |
| 4b | -1.6 ± 0.3* | -52 ± 5 |
| 4c | -1.3 ± 0.2 | -47 ± 6 |
| 4d | -1.1 ± 0.3 | -42 ± 7 |
* p < 0.05 compared to mebeverine. Data are presented as mean ± standard deviation (n=12).
Anti-inflammatory Activity of 2-Amino-N-phenethylbenzamide Derivatives
The anti-inflammatory potential of the synthesized compounds was assessed using an in vitro albumin denaturation inhibition assay. The IC50 values were determined and compared with standard anti-inflammatory drugs, diclofenac and acetylsalicylic acid.
Table 2: In Vitro Anti-inflammatory Activity of 2-Amino-N-phenethylbenzamide Derivatives [4]
| Compound | IC50 for Inhibition of Albumin Denaturation (mg/mL) |
| Mebeverine | 0.91 |
| 3 | 1.05 |
| 4a | > 1.20 |
| 4b | > 1.20 |
| 4c | 1.04 |
| 4d | No activity |
| Diclofenac | > 1.50 |
| Acetylsalicylic Acid | > 2.00 |
A lower IC50 value indicates higher anti-inflammatory activity.
Experimental Protocols
Synthesis of 2-Amino-N-phenethylbenzamides
Protocol 1: Synthesis of 2-amino-N-phenethylbenzamide (3) [4]
-
Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent (e.g., dioxane).
-
Addition of Amine: Add 2-phenylethylamine (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield pure 2-amino-N-phenethylbenzamide (3).
Protocol 2: General Procedure for the Synthesis of N-acylated Derivatives (4a-d) [4]
-
Reaction Setup: Dissolve 2-amino-N-phenethylbenzamide (3) (1 equivalent) in dichloromethane.
-
Addition of Acyl Chloride: Add the corresponding acyl chloride (1.2 equivalents) to the solution.
-
Base Addition: Add triethylamine (1.2 equivalents) and stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Wash the reaction mixture sequentially with diluted HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Ex Vivo Evaluation of Spasmolytic Activity
Protocol 3: Isolated Smooth Muscle Preparation and Contractility Measurement [4]
-
Tissue Preparation: Euthanize male Wistar rats (200-250 g) and dissect the gastric corpus. Isolate longitudinal smooth muscle strips (approximately 10 mm x 2 mm).
-
Organ Bath Setup: Mount the muscle strips in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g.
-
Induction of Contractions: Induce sustained contractions with a contractile agent (e.g., acetylcholine or carbachol).
-
Compound Application: Once a stable contraction plateau is reached, add the test compounds (2-amino-N-phenethylbenzamides or mebeverine) cumulatively to the organ bath.
-
Data Recording: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Analysis: Express the relaxation induced by the test compounds as a percentage of the maximal contraction induced by the contractile agent.
In Vitro Evaluation of Anti-inflammatory Activity
Protocol 4: Inhibition of Albumin Denaturation Assay [4]
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.
-
Control: Use a control solution without the test compound.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
IC50 Determination: Determine the IC50 value, the concentration of the test compound required to inhibit 50% of albumin denaturation.
Visualizations
References
- 1. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-1,4-Naphthoquinone-Benzamide Derivatives as Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of a series of 2-amino-1,4-naphthoquinone-benzamide derivatives as potent inducers of apoptosis in cancer cells. The protocols outlined below are based on established methodologies and offer a framework for the screening and mechanistic analysis of this promising class of compounds.
Introduction
1,4-Naphthoquinones are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties. Their mechanism of action often involves the induction of programmed cell death, or apoptosis, a critical process for tissue homeostasis and a key target in cancer therapy. This document details the synthesis of novel 2-amino-1,4-naphthoquinone-benzamide derivatives and provides protocols to assess their efficacy as apoptosis inducers. These compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead structures for the development of new chemotherapeutic agents. The induction of apoptosis by these derivatives has been confirmed through morphological changes in the cell nucleus and alterations in cell cycle distribution.[1][2]
Synthesis of 2-Amino-1,4-Naphthoquinone-Benzamide Derivatives
The synthesis of the target compounds is achieved through a two-step process, starting from commercially available reagents.[2]
Synthesis Workflow
Caption: General two-step synthesis workflow for 2-amino-1,4-naphthoquinone-benzamide derivatives.
Experimental Protocol
Step 1: Synthesis of 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid (Intermediate 3)
-
To a solution of 1,4-naphthoquinone (1.0 eq) in dimethylformamide (DMF), add 4-aminobenzoic acid (1.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the intermediate compound 3.
Step 2: General procedure for the synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives (5a-n)
-
To a solution of intermediate 3 (1.0 eq) in DMF, add the appropriate amine derivative (1.0 eq).
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 eq) and triethylamine (NEt3) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Collect the precipitate by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compounds 5a-n.[2]
Biological Evaluation: Cytotoxicity and Apoptosis Induction
The synthesized compounds are evaluated for their cytotoxic activity against various cancer cell lines and their ability to induce apoptosis.
Data Presentation: Cytotoxic Activity
The cytotoxic activity of the synthesized derivatives is typically determined using the MTT assay, and the results are expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound | R Group | MDA-MB-231 IC50 (µM) | SUIT-2 IC50 (µM) | HT-29 IC50 (µM) |
| 5a | Ethyl | 1.8 ± 0.2 | > 100 | 29.5 ± 2.1 |
| 5e | Phenyl | 0.4 ± 0.1 | 19.8 ± 1.5 | 0.9 ± 0.1 |
| 5f | 2-Methylphenyl | 0.8 ± 0.1 | 48.2 ± 3.7 | 4.5 ± 0.3 |
| 5g | 3-Methylphenyl | 0.6 ± 0.1 | 35.6 ± 2.9 | 2.1 ± 0.2 |
| 5l | 3-Nitrophenyl | 0.4 ± 0.1 | 25.1 ± 1.8 | 1.5 ± 0.1 |
| Cisplatin | - | 31.5 ± 2.5 | 8.9 ± 0.7 | 45.7 ± 3.6 |
Data adapted from a study by Sayahi et al. (2024).[2]
Experimental Protocols for Apoptosis Assessment
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
This staining method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.
-
Imaging: Wash the cells with PBS to remove excess stain and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.
This technique is used to quantify the distribution of cells in different phases of the cell cycle and to detect the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
-
Cell Treatment and Harvesting: Treat cells with the test compounds for 24-48 hours. Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Incubate the cells for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population indicates an increase in apoptosis.
Proposed Signaling Pathway for Apoptosis Induction
While the precise signaling cascade for these specific benzamide derivatives is under investigation, the known mechanisms of related naphthoquinones suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Caption: Proposed intrinsic apoptosis signaling pathway induced by the derivatives.
Conclusion
The 2-amino-1,4-naphthoquinone-benzamide derivatives represent a promising class of cytotoxic agents that induce apoptosis in cancer cells. The synthetic route is straightforward, allowing for the generation of a diverse library of compounds for structure-activity relationship studies. The provided protocols for biological evaluation enable the robust assessment of their anticancer potential and elucidation of their mechanism of action. Further investigation into the specific molecular targets and signaling pathways will be crucial for the future development of these compounds as effective cancer therapeutics.
References
Application Notes and Protocols: Functionalization of Multi-Walled Carbon nanotubes with 2-amino-N-benzylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-walled carbon nanotubes (MWCNTs) are revolutionary materials in nanotechnology, offering exceptional mechanical, electrical, and thermal properties. Their high surface area and ability to be functionalized make them promising candidates for advanced drug delivery systems. Covalent functionalization with specific molecules, such as 2-amino-N-benzylbenzamide, can enhance their biocompatibility, solubility, and capacity for targeted drug loading and release. This document provides detailed protocols for the synthesis and characterization of 2-amino-N-benzylbenzamide functionalized MWCNTs, presenting key data in a clear, accessible format.
Data Presentation
Successful functionalization is confirmed through various analytical techniques. The following tables summarize the key quantitative data from the characterization of pristine, carboxylated, and 2-amino-N-benzylbenzamide functionalized MWCNTs.
Table 1: Elemental Analysis
| Sample | % Carbon | % Hydrogen | % Nitrogen |
| Pristine MWCNTs | >95% | <0.5% | <0.5% |
| Carboxylated MWCNTs (MWCNT-COOH) | ~90-95% | ~1-2% | <0.5% |
| 2-amino-N-benzylbenzamide MWCNTs (MWCNT-Amide) | ~85-90% | ~2.06%[1] | ~2.22%[1] |
Table 2: Thermogravimetric Analysis (TGA)
| Sample | Decomposition Onset (°C) | Weight Loss (%) |
| Pristine MWCNTs | >600°C | <5% |
| Carboxylated MWCNTs (MWCNT-COOH) | ~150-200°C | 10-15% |
| 2-amino-N-benzylbenzamide MWCNTs (MWCNT-Amide) | ~200-250°C | 20-30% |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Key Peak Assignments
| Wavenumber (cm⁻¹) | Assignment | Present in |
| ~3440 | O-H stretch (hydroxyl groups, adsorbed water) | MWCNT-COOH, MWCNT-Amide |
| ~1720 | C=O stretch (carboxyl groups) | MWCNT-COOH |
| ~1630 | C=C stretch (graphitic structure) | Pristine MWCNTs, MWCNT-COOH, MWCNT-Amide |
| ~1580 | Amide I (C=O stretch) | MWCNT-Amide |
| ~1540 | Amide II (N-H bend and C-N stretch) | MWCNT-Amide |
| ~3200-3400 | N-H stretch (amine and amide)[1] | MWCNT-Amide |
| ~3056 | C-H aromatic stretch[1] | MWCNT-Amide |
Experimental Protocols
This section details the step-by-step procedures for the functionalization of MWCNTs with 2-amino-N-benzylbenzamide.
Carboxylation of Pristine MWCNTs
This initial step introduces carboxylic acid groups onto the surface of the MWCNTs, which act as anchor points for subsequent functionalization.
Materials:
-
Pristine MWCNTs
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized (DI) water
-
Polytetrafluoroethylene (PTFE) membrane filter (0.45 µm pore size)
Protocol:
-
In a round-bottom flask, add 1 g of pristine MWCNTs to a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃ (e.g., 90 mL H₂SO₄ and 30 mL HNO₃).
-
Sonicate the mixture in an ultrasonic bath for 30-60 minutes to ensure good dispersion.
-
Heat the mixture to 60-80°C and stir for 2-4 hours.
-
Allow the mixture to cool to room temperature and then dilute it by slowly adding it to a large volume of DI water.
-
Filter the diluted suspension through a PTFE membrane.
-
Wash the filtered solid (MWCNT-COOH) extensively with DI water until the pH of the filtrate is neutral.
-
Dry the MWCNT-COOH in a vacuum oven at 80°C overnight.
One-Pot Synthesis of 2-amino-N-benzylbenzamide Functionalized MWCNTs (MWCNT-Amide)
This protocol describes a one-pot, three-component reaction for the direct functionalization of acyl-chloride activated MWCNTs.[1]
Materials:
-
Carboxylated MWCNTs (MWCNT-COOH)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Isatoic anhydride
-
Benzylamine
-
Anhydrous Toluene
Protocol:
-
Activation of MWCNT-COOH:
-
Disperse 200 mg of dried MWCNT-COOH in 50 mL of anhydrous toluene.
-
Add 10 mL of thionyl chloride (SOCl₂) and a few drops of DMF (as a catalyst).
-
Reflux the mixture at 70°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling, evaporate the excess SOCl₂ and toluene under reduced pressure to obtain acyl-chlorinated MWCNTs (MWCNT-COCl).
-
-
Amidation Reaction:
-
Re-disperse the MWCNT-COCl in 50 mL of anhydrous DMF.
-
In a separate flask, dissolve 1.5 g of isatoic anhydride and 1.2 mL of benzylamine in 30 mL of anhydrous DMF.
-
Add the isatoic anhydride and benzylamine solution to the MWCNT-COCl suspension.
-
Heat the reaction mixture to 90°C and stir for 72 hours under an inert atmosphere.
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Filter the mixture through a PTFE membrane.
-
Wash the resulting solid product sequentially with DMF, ethanol, and dichloromethane to remove unreacted reagents and by-products.
-
Dry the final product, 2-amino-N-benzylbenzamide functionalized MWCNTs (MWCNT-Amide), in a vacuum oven at 60°C overnight.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall process for the functionalization of MWCNTs with 2-amino-N-benzylbenzamide.
Caption: Workflow for MWCNT functionalization.
Logical Relationship of Components
This diagram shows the relationship between the starting materials, intermediates, and the final product.
Caption: Component relationship diagram.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-N-ethylbenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-amino-N-ethylbenzamide. The following information is intended to help overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of isatoic anhydride with ethylamine. This reaction proceeds via a nucleophilic acyl substitution, where the ethylamine attacks the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to form the desired amide.
Q2: I am experiencing a very low yield. What are the most likely causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Purity of reagents: The presence of impurities, especially water, in the reactants or solvent can interfere with the reaction.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and stoichiometry of the reactants can significantly impact the yield.
-
Issues during workup and purification: Product loss can occur during extraction, washing, and purification steps.
Q3: What are the potential side reactions in this synthesis?
A3: A potential side reaction is the self-condensation of isatoic anhydride, which can form anthraniloylanthranilic acid. Additionally, if the reaction conditions are not carefully controlled, polymerization or degradation of the starting materials or product can occur. With sterically hindered amines, the formation of a ureido acid byproduct is also possible.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified by recrystallization or column chromatography. Recrystallization is often effective if a suitable solvent is found. For more challenging purifications, silica gel column chromatography is a reliable method.
Troubleshooting Guide
Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. Reactions can take several hours to reach completion. |
| Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. A temperature of 50°C is a good starting point when using a solvent like DMF.[1] For solvent-free reactions with less reactive amines, temperatures up to 140°C have been used.[2] | |
| Suboptimal Reaction Conditions | Solvent Choice: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMF are commonly used.[1] Some reactions have also been performed in alcohols or even without a solvent.[3] |
| Stoichiometry: Ensure the correct molar ratio of reactants. Typically, a 1:1 molar ratio of isatoic anhydride to ethylamine is used.[1] | |
| Purity of Reagents and Solvent | Use Anhydrous Conditions: Ensure that all glassware is dry and use anhydrous solvents. Moisture can hydrolyze the isatoic anhydride. |
| Check Reagent Purity: Use high-purity isatoic anhydride and ethylamine. Impurities can lead to side reactions and lower yields. | |
| Product Loss During Workup | Optimize Extraction: Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent. Multiple extractions may be necessary. |
| Careful Purification: Minimize product loss during recrystallization by choosing an appropriate solvent system and during column chromatography by careful fraction collection. | |
| Formation of Byproducts | Control Reaction Temperature: Overheating can lead to the formation of degradation products. Maintain the recommended reaction temperature. |
| Optimize Amine Addition: Adding the amine dropwise to the isatoic anhydride solution can sometimes help to minimize side reactions. |
Experimental Protocols
General Protocol for the Synthesis of 2-amino-N-alkylbenzamides
This protocol is adapted from a general procedure for the synthesis of 2-amino-N-alkylbenzamides and can be applied to the synthesis of this compound.[1]
Materials:
-
Isatoic anhydride
-
Ethylamine
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column eluent
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.
-
Add ethylamine (1 equivalent) to the solution.
-
Stir the reaction mixture at 50°C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer several times with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
Data Presentation
The yield of 2-aminobenzamide synthesis can be influenced by the choice of amine and the reaction method. The following table summarizes yields obtained for various 2-aminobenzamide derivatives using conventional heating and microwave-assisted synthesis. While not specific to this compound, this data provides a useful comparison of how different amines and reaction conditions can affect the outcome.
| Amine | Method | Reaction Time | Yield (%) |
| 4-fluoroaniline | Conventional (reflux in DMF) | 6 h | 72 |
| 4-fluoroaniline | Microwave (140 W) | 10 min | 65 |
| 4-chloroaniline | Conventional (reflux in DMF) | 6 h | 80 |
| 4-chloroaniline | Microwave (140 W) | 5 min | 70 |
| 4-bromoaniline | Conventional (reflux in DMF) | 6 h | 85 |
| 4-bromoaniline | Microwave (140 W) | 5 min | 73 |
| 4-iodoaniline | Conventional (reflux in DMF) | 6 h | 88 |
| 4-iodoaniline | Microwave (140 W) | 5 min | 75 |
| 4-methoxyaniline | Conventional (reflux in DMF) | 6 h | 99 |
| 4-methoxyaniline | Microwave (140 W) | 4 min | 84 |
| 3,4,5-trimethoxyaniline | Conventional (reflux in DMF) | 6 h | 75 |
| p-toluidine | Conventional (reflux in DMF) | 6 h | 97 |
| 2-aminobenzamide | Conventional (reflux in DMF) | 6 h | 60 |
| 2-aminobenzamide | Microwave (280 W) | 6 min | 64 |
| 4-chlorobenzylamine | Conventional (reflux in DMF) | 6 h | 95 |
| 4-chlorobenzylamine | Microwave (280 W) | 10 min | 62 |
| 2-amino-5-chlorobenzophenone | Conventional (reflux in DMF) | 6 h | 65 |
Data adapted from a study on the synthesis of 2-aminobenzamide derivatives.[4]
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Optimization of Reaction Conditions for Benzamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare benzamide?
A1: The three most prevalent laboratory methods for synthesizing benzamide are:
-
From Benzoyl Chloride (Schotten-Baumann Reaction): This involves the reaction of benzoyl chloride with an amine (or ammonia) in the presence of a base to neutralize the HCl byproduct.[1][2] This method is widely used due to its generally high yields and reliability.[3]
-
From Benzoic Acid: Benzoic acid can be converted to benzamide by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine.[4] Another approach involves direct condensation with an amine using a coupling agent or under high temperatures.[5]
-
From Benzonitrile: The hydrolysis of benzonitrile, either under acidic or basic conditions, can yield benzamide.[6]
Q2: My reaction is complete, but I've obtained an oil instead of a solid product. What should I do?
A2: The formation of an oily product can be attributed to the presence of impurities or the product having a low melting point.[7] The following steps can be taken:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[8]
-
Seeding: If a small amount of pure, solid benzamide is available, add a "seed" crystal to the oil to initiate crystallization.[7]
-
Purification: If crystallization cannot be induced, extract the oil with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. The resulting crude product can then be purified by recrystallization from an appropriate solvent system or by column chromatography.[7]
Q3: How can I effectively purify my crude benzamide product?
A3: Recrystallization is the most common and effective method for purifying crude benzamide.[4] The key to successful recrystallization is the selection of an appropriate solvent. A good solvent should dissolve the benzamide well at high temperatures but poorly at low temperatures.[9] Hot water is often a suitable solvent for benzamide.[4] A mixture of ethanol and water can also be effective.[10] For more challenging purifications, column chromatography may be necessary.[11]
Q4: What are the typical byproducts in benzamide synthesis and how can I minimize them?
A4: Common byproducts include:
-
Benzoic Acid: This can form from the hydrolysis of unreacted benzoyl chloride or the benzamide product itself. To remove it, wash the crude product with a dilute base solution (e.g., sodium bicarbonate) during the workup.[4]
-
N-Benzoylbenzamide (Diacylated Product): This can form, particularly if a strong base or high temperatures are used. Using a milder base and carefully controlling the reaction temperature can minimize its formation. Also, avoiding a large excess of benzoyl chloride is recommended.[4]
-
Unreacted Starting Materials: Ensure the reaction goes to completion by optimizing reaction time and temperature.[6]
Troubleshooting Guides
Low Product Yield
A low yield of benzamide is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Suggested Solution | Citation |
| Incomplete Reaction | Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). | [6][12] |
| Hydrolysis of Starting Material | If using benzoyl chloride, ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | [7] |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion. | [5] |
| Product Loss During Workup | Ensure complete precipitation of the product by cooling the reaction mixture in an ice bath before filtration. Minimize the volume of cold solvent used for washing the filtered product to avoid significant dissolution. | [4] |
| Ineffective Mixing | In biphasic reactions like the Schotten-Baumann reaction, vigorous stirring is crucial to ensure contact between reactants in the organic phase and the base in the aqueous phase. | [7] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the impact of various reaction parameters on the yield and purity of benzamide synthesis.
Table 1: Effect of Temperature on Yield and Purity of a Substituted Benzamide
(Data adapted from studies on 2-amino-N-benzylbenzamide)
| Temperature (°C) | Reaction Time (min) | Crude Yield (%) | Product Purity (%) |
| 75 | 15 | 80.4 | 82.1 |
| 100 | 15 | 86.7 | 91.5 |
| 125 | 15 | 89.2 | 87.6 |
| 150 | 15 | 91.3 | 81.2 |
| 175 | 15 | 92.1 | 75.4 |
| 200 | 15 | 93.5 | 68.9 |
Citation: [12]
Table 2: Effect of Reaction Time on Yield and Purity of a Substituted Benzamide at 100°C
(Data adapted from studies on 2-amino-N-benzylbenzamide)
| Reaction Time (min) | Crude Yield (%) | Product Purity (%) |
| 2 | 75.7 | 94.7 |
| 5 | 86.7 | 91.5 |
| 10 | 92.3 | 85.3 |
| 15 | 97.7 | 81.1 |
Citation: [12]
Table 3: Solvent Selection for Recrystallization of Benzamide Derivatives
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Water | Sparingly soluble | Soluble | A common and effective solvent for benzamide. |
| Ethanol | Moderately soluble | Highly soluble | Often used in combination with water as an anti-solvent. |
| Ethyl Acetate | Sparingly soluble | Soluble | Good for removing non-polar impurities. |
| Acetonitrile | Moderately soluble | Highly soluble | Can be a useful alternative to alcohols. |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol outlines the synthesis of benzamide from benzoyl chloride and aqueous ammonia.
Materials:
-
Concentrated aqueous ammonia
-
Benzoyl chloride
-
Ice bath
-
Conical flask
-
Vacuum filtration apparatus
-
Cold water
Procedure:
-
In a conical flask, combine approximately 5 mL of concentrated aqueous ammonia with 5 mL of water.
-
Cool the flask in an ice bath to manage the exothermic reaction.[13]
-
Slowly add 2 mL of benzoyl chloride dropwise to the cold ammonia solution while vigorously shaking or stirring.[12]
-
A white precipitate of crude benzamide will form.[4]
-
After the addition is complete, continue to shake or stir the mixture for an additional 15-20 minutes.[13]
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water to remove soluble byproducts.[12]
-
The crude benzamide can be further purified by recrystallization from hot water.[12]
Protocol 2: Synthesis of Benzamide from Benzoic Acid via an Acyl Chloride Intermediate
This protocol describes the conversion of benzoic acid to benzoyl chloride, followed by amidation.
Materials:
-
Benzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Ammonia or a primary/secondary amine
-
Apparatus for reaction under anhydrous conditions
Procedure:
-
Activation of Benzoic Acid: In a round-bottom flask, combine benzoic acid with a dehydrating agent like thionyl chloride (SOCl₂) in an anhydrous solvent.[5] Heat the mixture under reflux until the evolution of gas ceases. This step converts benzoic acid to the more reactive benzoyl chloride.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation.
-
Amidation: Dissolve the resulting crude benzoyl chloride in an anhydrous solvent and cool the solution in an ice bath. Slowly add a solution of ammonia or the desired amine.
-
Workup: After the reaction is complete, wash the reaction mixture with dilute acid, followed by a dilute base (like sodium bicarbonate solution) to remove any unreacted starting materials or acidic byproducts.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude benzamide can then be purified by recrystallization.[5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. studylib.net [studylib.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
identifying and minimizing side products in 2-aminobenzamide reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing side products in reactions involving 2-aminobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with 2-aminobenzamide?
A1: The primary side reactions involving 2-aminobenzamide are self-condensation (dimerization), acylation at both the amino and amide positions, and cyclization reactions leading to quinazolinone derivatives. The specific side products formed will depend on the reaction conditions, including temperature, pH, and the presence of catalysts.
Q2: How can I detect the presence of common side products in my reaction mixture?
A2: A combination of analytical techniques is recommended for detecting impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying the main product and any byproducts. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress and the presence of impurities. For structural elucidation of unknown side products, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q3: What general strategies can I employ to minimize side product formation?
A3: To minimize side product formation, careful control of reaction parameters is crucial. Key strategies include:
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions more significantly than the rate of the desired reaction.
-
Stoichiometry: Using the correct molar ratios of reactants can prevent side reactions arising from an excess of one reagent.
-
Order of Addition: The sequence in which reagents are added can significantly influence the product distribution.
-
pH Control: Maintaining an optimal pH can suppress acid- or base-catalyzed side reactions.
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: Are there specific purification techniques that are effective for removing 2-aminobenzamide-related impurities?
A4: Column chromatography is a widely used and effective method for purifying reaction mixtures containing 2-aminobenzamide and its derivatives. The choice of stationary phase (e.g., normal phase silica gel or reversed-phase C18) and eluent system will depend on the polarity of the desired product and the impurities. Recrystallization is another powerful technique for purifying solid products, provided a suitable solvent system can be found.
Troubleshooting Guides
Issue 1: Formation of a Dimeric Side Product (Self-Condensation)
Question: My reaction is showing a significant amount of a byproduct with a mass corresponding to a dimer of 2-aminobenzamide. How can I prevent this?
Answer:
The formation of a dimeric byproduct, such as 2,2'-dicarbamoyldiphenylamine, can occur through the self-condensation of 2-aminobenzamide, especially at elevated temperatures or in the presence of acid or base catalysts.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and side product formation. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed to a satisfactory level. Shorter reaction times can reduce the opportunity for side reactions to occur.[1] |
| Incorrect pH (Acidic or Basic Conditions) | If the reaction does not require acidic or basic conditions, maintain a neutral pH. If an acid or base is necessary, use the mildest possible catalyst and the lowest effective concentration. |
| High Concentration of 2-Aminobenzamide | Reducing the concentration of the reactants can sometimes disfavor bimolecular side reactions like dimerization. |
Experimental Protocol: Optimizing Reaction Time to Minimize Dimerization
This protocol provides a general framework for investigating the effect of reaction time on the formation of a dimeric side product.
-
Reaction Setup: Set up multiple identical reactions in parallel. For each reaction, dissolve 2-aminobenzamide and other necessary reactants in the chosen solvent at the desired concentration.
-
Time Points: Stagger the start times or quench the reactions at different time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quenching: Stop each reaction by an appropriate method, such as cooling in an ice bath and adding a quenching agent if necessary.
-
Work-up: Perform an identical work-up procedure for each reaction mixture to isolate the crude product.
-
Analysis: Analyze each crude product by HPLC-UV to quantify the yield of the desired product and the percentage of the dimeric impurity.
-
Data Evaluation: Create a plot of product yield and dimer percentage versus reaction time to determine the optimal reaction duration that maximizes product yield while minimizing dimer formation.
Caption: Factors influencing selective N-acylation of 2-aminobenzamide.
Data Presentation
Table 1: Effect of Reaction Time on Product Purity in the Synthesis of 2-Amino-N-benzylbenzamide [1]
| Reaction Time (minutes) | Product Yield (%) | Product Purity (%) |
|---|---|---|
| 2 | 43 | 98.5 |
| 5 | 55 | 97.2 |
| 10 | 60 | 96.1 |
| 15 | 64 | 95.3 |
Data adapted from a study on a similar reaction system and illustrates the general trend.
Analytical Protocols
Protocol: HPLC-UV Method for Monitoring 2-Aminobenzamide Reactions
This protocol provides a general HPLC-UV method that can be adapted to monitor the progress of reactions involving 2-aminobenzamide and to quantify the formation of impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 330 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using standard solutions of 2-aminobenzamide and, if available, the isolated side products. The relative percentage of each component can be estimated by the area percentage method, assuming similar response factors for closely related structures.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of 2-aminobenzamide reactions.
References
Technical Support Center: Regioselective Chlorination of 2-Amino-N-ethylbenzamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the regioselectivity of the chlorination of 2-amino-N-ethylbenzamide. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products of direct chlorination of this compound?
A1: In the electrophilic aromatic substitution of this compound, the regiochemical outcome is determined by the directing effects of the two substituents: the amino group (-NH₂) and the N-ethylbenzamide group (-CONHC₂H₅).
-
Amino Group (-NH₂): This is a strongly activating group and an ortho, para-director. It donates electron density into the aromatic ring, particularly at the positions ortho and para to it (C4 and C6).[1][2]
-
N-ethylbenzamide Group (-CONHC₂H₅): This is a deactivating group and a meta-director due to its electron-withdrawing nature.[1]
When both an activating and a deactivating group are present, the directing effect of the more powerful activating group, in this case, the amino group, dominates. Therefore, the incoming electrophile (Cl⁺) will be directed to the positions ortho and para to the amino group.
-
Major Product: Chlorination at the C5 position (para to the -NH₂ group) is generally favored, leading to 2-amino-5-chloro-N-ethylbenzamide . This is due to the significant steric hindrance at the C3 position, which is ortho to the amino group and adjacent to the bulky N-ethylbenzamide group.
-
Minor Product: Chlorination at the C3 position (ortho to the -NH₂ group) to form 2-amino-3-chloro-N-ethylbenzamide is also possible but is generally produced in smaller amounts.
-
Other Isomers: Formation of other isomers, such as those directed by the amide group, is generally negligible.
Q2: Why am I getting a mixture of dichlorinated products?
A2: The amino group is a strong activating group, which makes the aromatic ring significantly more reactive than benzene. This high reactivity can sometimes lead to over-chlorination, resulting in the formation of dichlorinated byproducts. The initial monochlorination product is still an activated ring and can undergo a second chlorination.
Q3: How can I improve the selectivity for the desired 5-chloro isomer?
A3: Improving the regioselectivity towards the 5-chloro isomer can be achieved through several strategies:
-
Choice of Chlorinating Agent: Milder chlorinating agents can exhibit higher selectivity. N-chlorosuccinimide (NCS) is often a good choice for the controlled chlorination of anilines.
-
Reaction Conditions: Lowering the reaction temperature can help to increase selectivity by favoring the kinetically controlled product.
-
Protecting Group Strategy: Temporarily protecting the highly activating amino group as a less activating group (e.g., an amide or carbamate) can modulate its directing strength and reduce the ring's overall reactivity, thus preventing over-chlorination and potentially improving regioselectivity. The protecting group can be removed in a subsequent step.
Q4: What are common side reactions to be aware of during the chlorination of anilines?
A4: Besides the formation of regioisomers and polychlorinated products, the chlorination of aromatic amines can be complicated by oxidation reactions. Strong chlorinating agents can oxidize the amino group, leading to the formation of colored, tarry byproducts. This is particularly problematic with reagents like elemental chlorine (Cl₂).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Oxidation of the starting material. - Formation of multiple isomers. - Incomplete reaction. | - Use a milder chlorinating agent (e.g., NCS instead of SO₂Cl₂ or Cl₂). - Optimize reaction temperature and time. - Consider a protecting group strategy for the amino group. |
| Poor Regioselectivity (Mixture of 3-chloro and 5-chloro isomers) | - High reaction temperature. - Highly reactive chlorinating agent. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Use a bulkier chlorinating agent or a catalyst system that favors the less sterically hindered para position. |
| Formation of Dichlorinated Byproducts | - Excess chlorinating agent. - High reactivity of the monochlorinated product. | - Use a stoichiometric amount of the chlorinating agent (1.0 to 1.1 equivalents). - Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration. - Protect the amino group to reduce the ring's activation. |
| Formation of Dark, Tarry Byproducts | - Oxidation of the amino group. | - Use a milder, non-oxidizing chlorinating agent. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the absence of strong acids that can promote oxidation. |
| Difficulty in Purifying the Desired Isomer | - Similar polarity of the isomers. | - Optimize chromatographic separation conditions (e.g., different solvent systems for column chromatography). - Consider recrystallization from a suitable solvent system to selectively crystallize the desired isomer. |
Data on Regioselectivity
| Substrate | Chlorinating Agent | Solvent | Temperature | Product Distribution (ortho:para) |
| Aniline | NCS | Acetonitrile | Reflux | Trichlorination observed |
| N,N-Dimethylaniline | NCS | Benzene | Hot | 43% : 39% |
| Aniline | CuCl₂ | Ionic Liquid | Mild | High selectivity for para |
| N-Cbz Aniline | SO₂Cl₂ | Toluene | 25 °C | 95% ortho-product (with di-tert-butylamine catalyst) |
Data is sourced from studies on similar but not identical substrates and should be used for illustrative purposes only.
Experimental Protocols
Protocol 1: Direct Chlorination using N-Chlorosuccinimide (NCS)
This protocol is a general method for the monochlorination of anilines with a preference for the para-isomer.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or another suitable aprotic solvent like DMF or THF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in acetonitrile.
-
Slowly add N-chlorosuccinimide (1.05 eq.) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Protocol 2: Chlorination with a Protected Amino Group (Amide Formation)
This protocol involves the protection of the amino group to control reactivity and improve selectivity, followed by deprotection.
Part A: Protection of the Amino Group (Acetylation)
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base such as triethylamine or pyridine (1.2 eq.).
-
Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water, a mild acid (e.g., 1M HCl), and brine.
-
Dry the organic layer and concentrate to obtain the protected 2-acetamido-N-ethylbenzamide.
Part B: Chlorination of the Protected Intermediate
-
Dissolve the 2-acetamido-N-ethylbenzamide (1.0 eq.) in a suitable solvent (e.g., acetic acid or an aprotic solvent).
-
Slowly add the chlorinating agent (e.g., NCS or sulfuryl chloride, 1.05 eq.) at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup.
-
Purify the chlorinated protected intermediate by recrystallization or column chromatography.
Part C: Deprotection of the Amino Group
-
The acetyl protecting group can be removed under acidic or basic conditions. For example, reflux the chlorinated intermediate in aqueous HCl or a solution of NaOH in aqueous ethanol.
-
Monitor the deprotection by TLC.
-
After completion, neutralize the reaction mixture and extract the final product, 2-amino-5-chloro-N-ethylbenzamide.
-
Purify as needed.
Visualizations
Caption: Comparison of direct vs. protecting group strategies for chlorination.
Caption: Troubleshooting logic for poor regioselectivity in chlorination.
References
Technical Support Center: Scale-Up of 2-amino-N-ethylbenzamide Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of 2-amino-N-ethylbenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent industrial synthesis route involves the reaction of isatoic anhydride with ethylamine.[1] This method is favored for its operational simplicity and the ready availability of the starting materials. The reaction proceeds via the nucleophilic attack of ethylamine on the carbonyl group of isatoic anhydride, leading to the ring-opening and subsequent formation of the amide bond, with the liberation of carbon dioxide.
Q2: What are the critical process parameters to monitor during the scale-up of the isatoic anhydride and ethylamine reaction?
A2: Key parameters to control during scale-up include:
-
Temperature: The reaction is exothermic. Inadequate heat removal on a larger scale can lead to temperature spikes, increasing the rate of side reactions and potentially causing pressure build-up due to carbon dioxide evolution.
-
Rate of Addition: The rate of ethylamine addition must be carefully controlled to manage the exotherm and the rate of CO2 off-gassing.
-
Mixing: Efficient agitation is crucial to ensure homogenous heat and mass transfer, preventing localized "hot spots" and ensuring complete reaction.
-
Pressure: The reactor must be adequately vented to handle the carbon dioxide evolved during the reaction.
Q3: What are the expected impurities in the production of this compound, and how do they change with scale?
A3: Common impurities include unreacted starting materials (isatoic anhydride, ethylamine) and byproducts from side reactions. On a larger scale, issues with heat transfer can lead to higher levels of thermal degradation products. One potential byproduct is the formation of a di-substituted urea derivative if there are impurities in the starting materials or under certain process deviations.
Q4: What are the recommended purification methods for large-scale production?
A4: Recrystallization is the most common and effective method for purifying this compound on a large scale. A suitable solvent system (e.g., ethanol/water or isopropanol/water) should be chosen that provides good solubility at high temperatures and poor solubility at low temperatures. Column chromatography is generally not economically viable for large-scale production but can be used for very high purity requirements or for the isolation of reference standards.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the correct molar ratio of isatoic anhydride to ethylamine. A slight excess of ethylamine may be used to drive the reaction to completion. - Increase Reaction Time: Monitor the reaction by an appropriate analytical method (e.g., HPLC, TLC) to ensure it has reached completion. - Improve Mixing: Inadequate mixing can lead to a heterogeneous reaction mixture. Ensure the agitator speed is sufficient for the vessel size. |
| Side Reactions | - Control Temperature: Implement a robust cooling system to maintain the optimal reaction temperature. Overheating can lead to the formation of byproducts. - Control Addition Rate: A slower addition of ethylamine can help to better control the reaction exotherm. |
| Product Loss During Work-up | - Optimize Crystallization: Ensure the product is fully precipitated before filtration. A lower cooling temperature or longer crystallization time may be necessary. - Minimize Washing Losses: Use a minimal amount of a cold solvent to wash the filtered product to avoid redissolving it. |
Problem 2: Product is Oily or Fails to Crystallize
| Possible Cause | Suggested Solution |
| High Impurity Levels | - Analyze Crude Product: Identify the impurities using techniques like NMR or LC-MS to understand their origin and devise a strategy for their removal. - Pre-purification: Consider a pre-purification step, such as a wash with a dilute acid or base, to remove certain impurities before crystallization. |
| Incorrect Solvent System | - Solvent Screening: Perform small-scale experiments with different solvent systems to find one that promotes good crystal formation. - Adjust Solvent Ratio: If using a mixed solvent system, carefully adjust the ratio to optimize solubility and crystallization. |
| Supersaturation Issues | - Induce Crystallization: Try scratching the inside of the vessel with a glass rod or adding a seed crystal of pure this compound to initiate crystallization.[2] - Concentrate the Solution: If too much solvent was used, carefully evaporate some of it to reach the point of supersaturation. |
Problem 3: Discolored Product
| Possible Cause | Suggested Solution |
| Oxidation or Degradation | - Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Temperature Control: Avoid excessive temperatures during the reaction, work-up, and drying. |
| Colored Impurities | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3] |
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet, dissolve isatoic anhydride (16.3 g, 0.1 mol) in 150 mL of dimethylformamide (DMF).
-
Reagent Addition: Slowly add ethylamine (7.5 mL, 0.11 mol) dropwise to the stirred solution at room temperature over 30 minutes. CO2 evolution will be observed.
-
Reaction: Stir the mixture at room temperature for 2 hours after the addition is complete. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Pilot-Scale Synthesis Considerations (Illustrative)
-
Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, a cooling jacket, a controlled dosing pump for ethylamine, and a vent line connected to a scrubber is used.
-
Charging: Charge the reactor with isatoic anhydride (1.63 kg, 10 mol) and 15 L of DMF.
-
Reaction: Start the agitator and begin cooling the reactor contents to 15-20°C. Add ethylamine (0.75 L, 11 mol) via the dosing pump over 2-3 hours, maintaining the internal temperature below 30°C.
-
Monitoring: Monitor the reaction progress by taking samples for HPLC analysis.
-
Work-up: Once the reaction is complete, transfer the mixture to a larger vessel containing 50 L of ice-cold water with stirring.
-
Isolation: Isolate the precipitated product by centrifugation, wash with cold water, and dry in a vacuum oven at 50-60°C.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters (Illustrative)
| Parameter | Lab-Scale | Pilot-Scale | Key Scale-Up Consideration |
| Batch Size | 16.3 g | 1.63 kg | 100x increase |
| Solvent Volume | 150 mL | 15 L | Management of larger volumes |
| Addition Time | 30 min | 2-3 hours | Heat removal and gas evolution rate |
| Temperature Control | Room Temperature | 15-30°C (with cooling) | Surface area to volume ratio decreases |
| Mixing | Magnetic Stirrer | Mechanical Stirrer | Ensuring homogeneity in a larger vessel |
| Isolation | Vacuum Filtration | Centrifugation | Efficient solid-liquid separation |
| Typical Yield | 85-95% | 80-90% | Potential for slightly lower yields due to handling losses and less ideal conditions |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Benzamide Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of benzamide analogs in experimental settings.
Troubleshooting Guides
Issue: My benzamide analog precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.
Cause: This phenomenon, often called "crashing out," occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate.[1]
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced effects. Always include a vehicle control with the same final DMSO concentration.[2]
-
Sequential Dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer. This can sometimes prevent immediate precipitation.
-
Increase Co-solvent Percentage: A slight, controlled increase in the final co-solvent concentration may help maintain solubility. However, this must be balanced against potential off-target effects of the solvent on the assay.
-
Adjust Buffer pH: For ionizable benzamide analogs, adjusting the pH of the aqueous buffer can significantly increase solubility. For instance, the solubility of niclosamide, a weak acid, increases at higher pH values.[3]
Quantitative Data on Solubility Enhancement of Benzamide Analogs
The following table summarizes the reported solubility improvements for various benzamide analogs using different enhancement techniques.
| Benzamide Analog | Enhancement Technique | Carrier/Modification | Fold Increase in Aqueous Solubility | Reference(s) |
| Niclosamide | Amorphous Solid Dispersion (ASD) | Hydroxyethyl cellulose (HEC) (1:4 ratio) | ~70-fold (from 6.14 µg/mL to 428.3 µg/mL) | [4] |
| Niclosamide | Amorphous Solid Dispersion (ASD) | Generates ~150 nm amorphous nanoparticles | ~60-fold (from 6.6 µg/mL to 481.7 µg/mL in FaSSIF) | [2][4] |
| o-aminobenzamide analog (F8) | Salt Formation | Dihydrochloride salt (F8·2HCl) | >50-fold | [5] |
| Niclosamide Prodrug | Structural Modification | Phosphate moiety | ~120-fold (from 0.06 mg/mL to 7.2 mg/mL) | [4] |
| Niclosamide Prodrug | Structural Modification | Disodium phosphate moiety | ~368-fold (from 0.06 mg/mL to 22.1 mg/mL) | [4] |
| Niclosamide | Co-crystal Formation | Aminotheophylline (AT) | 2.8-fold | [4] |
| Benexate | Salt Formation | Saccharinate salt | ~5-fold | [6] |
| Benexate | Salt Formation | Cyclamate salt | ~1.5-fold | [6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the aqueous solubility of my benzamide analog?
A1: Common strategies can be categorized into physical and chemical modifications.[4]
-
Physical Modifications: These include using co-solvents, creating solid dispersions with hydrophilic polymers, and particle size reduction to the nanoscale (nanosuspensions).[4][7]
-
Chemical Modifications: These involve pH adjustment for ionizable compounds, salt formation, and creating prodrugs by adding polar functional groups.[4][5] Complexation with agents like cyclodextrins also falls under this category.[4]
Q2: How do I determine the optimal pH for solubilizing my benzamide analog?
A2: The solubility of ionizable benzamides is often pH-dependent.[3] For weakly acidic benzamides (e.g., those with a phenolic hydroxyl group like niclosamide), increasing the pH above their pKa will deprotonate the molecule, forming a more soluble salt. Conversely, for weakly basic benzamides (e.g., containing an amino group), decreasing the pH below their pKa will lead to protonation and increased solubility. A phase solubility study across a range of pH values is recommended to determine the optimal conditions.
Q3: My compound is still insoluble even with co-solvents. What other methods can I try?
A3: If co-solvents are insufficient, consider more advanced techniques such as forming an inclusion complex with cyclodextrins or preparing an amorphous solid dispersion.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can encapsulate poorly soluble molecules, increasing their apparent solubility in water.[4]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9] The amorphous form of the drug has a higher energy state than its crystalline form, leading to enhanced aqueous solubility and dissolution rates.[10]
Q4: How can I prepare a cyclodextrin inclusion complex in the lab?
A4: The kneading method is a common and straightforward laboratory technique.
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complex (Kneading Method)
This protocol details the preparation of a benzamide analog-cyclodextrin inclusion complex to improve its aqueous solubility.[4]
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to form inclusion complexes with a wide range of molecules.
-
Preparation:
-
Place a specific molar ratio of the benzamide analog and HP-β-CD (e.g., 1:1) in a mortar.
-
Add a small amount of a suitable solvent (e.g., water/ethanol mixture) to create a paste.
-
-
Kneading:
-
Knead the paste thoroughly for 30-60 minutes. The consistent grinding ensures intimate contact and complex formation.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Final Processing:
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common method for preparing an amorphous solid dispersion to enhance drug solubility.
-
Component Selection:
-
Select a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), or a poloxamer).
-
Choose a common volatile solvent (e.g., methanol, ethanol, acetone) in which both the drug and the polymer are soluble.
-
-
Dissolution:
-
Dissolve the benzamide analog and the polymer carrier in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:4 w/w).
-
Stir the solution until both components are completely dissolved.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This rapid removal of the solvent prevents the drug from crystallizing.
-
-
Drying and Processing:
-
Further dry the resulting solid film under a vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve.
-
-
Characterization (Recommended):
-
Confirm the amorphous state of the drug in the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Protocol 3: Kinetic Solubility Assay by Turbidimetry
This protocol outlines a standard procedure to determine the kinetic solubility of a compound, which is particularly relevant when precipitating from a DMSO stock.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the benzamide analog in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate to create a range of concentrations.
-
Addition to Aqueous Buffer: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well, ensuring rapid mixing. The final DMSO concentration should be consistent across all wells (typically 1-2%).
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance/scattering compared to a DMSO-only blank indicates precipitation.
-
Determination of Solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the blank.
Visualizations
Caption: General workflow for addressing poor aqueous solubility of benzamide analogs.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer [frontiersin.org]
- 6. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Workup and Purification of Benzamide Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing workup and purification procedures for benzamide products. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude benzamide product?
A1: Typical impurities include unreacted starting materials such as benzoic acid or its activated derivatives (e.g., benzoyl chloride), and the starting amine.[1][2] Side products can also be present, such as N-benzoylbenzamide (a diacylated byproduct) if reaction conditions are not carefully controlled.[2] Hydrolysis of the starting materials or the final product can also lead to the presence of benzoic acid.[2]
Q2: My crude benzamide product is an oil instead of a solid. What should I do?
A2: The formation of an oil can be due to the presence of residual solvents or significant impurities that depress the melting point.[1][3] First, try removing volatile impurities under high vacuum.[1] If the product remains an oil, purification by column chromatography is a suitable next step.[1] Alternatively, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of pure product, or cooling the mixture in an ice bath.[3]
Q3: How do I choose an appropriate solvent for recrystallizing my benzamide product?
A3: The ideal recrystallization solvent should dissolve the benzamide sparingly at room temperature but readily at its boiling point.[4] For benzamide itself, hot water is often a suitable solvent.[2] Ethanol/water mixtures are also commonly used for benzamide and its derivatives.[4][5] The principle of "like dissolves like" is a good starting point; polar benzamides will be more soluble in polar solvents.[6] Solubility tests with small amounts of your product in various solvents are recommended to find the optimal system.[5]
Q4: Is column chromatography always necessary for purifying benzamides?
A4: Not always. Recrystallization is often a very effective and scalable method for purifying solid benzamides and should be considered first, especially if the impurities have significantly different solubilities than the product.[2][4][7] Column chromatography is more appropriate for purifying oils, separating mixtures with similar solubility profiles, or when very high purity is required.[1][8][9]
Q5: My benzamide seems to be decomposing on the silica gel column. How can I prevent this?
A5: Amides can be sensitive to the acidic nature of silica gel, leading to decomposition.[7] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of benzamide products.
Workup Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after aqueous workup | Product is partially soluble in the aqueous phase. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with a smaller volume of organic solvent. |
| Hydrolysis of the benzamide product. | Ensure the pH of the aqueous solution is not strongly acidic or basic during workup, unless specifically intended to remove acidic or basic impurities.[10] | |
| Presence of benzoic acid impurity | Incomplete reaction or hydrolysis of benzoyl chloride or the benzamide product.[2] | During the workup, wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to extract the acidic benzoic acid.[2] |
| Emulsion formation during extraction | High concentration of reagents or byproducts acting as surfactants. | Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |
Purification by Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is cooling too quickly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath.[2] | |
| The presence of significant impurities inhibiting crystallization. | Try adding a seed crystal of the pure product. If that fails, the product may need to be purified by column chromatography first.[3] | |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated and cooling too rapidly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | |
| Low recovery of purified product | The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals.[5] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration. Keep the solution at or near its boiling point during the filtration process. |
Purification by Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | Inappropriate mobile phase polarity. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired product.[8] |
| Column was overloaded with crude material. | Use a larger column or load less material. The amount of crude product should typically be 1-5% of the mass of the silica gel. | |
| Streaking or tailing of the product band | The compound is not fully soluble in the mobile phase.[1] | Choose a mobile phase in which the compound has better solubility. |
| The product is interacting strongly with the stationary phase (e.g., acidic or basic compounds). | Add a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds or acetic acid for acidic compounds).[1] | |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[11] For highly polar compounds, a solvent system containing methanol may be necessary.[8] |
| Crystallization of the product on the column | The eluted fractions are too concentrated.[1] | Load a more dilute solution of the crude material. Use a solvent system where the product has higher solubility.[1] |
Data Presentation
Benzamide Solubility
The following table summarizes the solubility of benzamide in various organic solvents, which can guide solvent selection for workup and purification. The solubility generally increases with temperature.[12][13]
| Solvent | Solubility Order | Notes |
| Methanol | 1 (Highest) | Benzamide is very soluble in methanol.[12][13] |
| Acetone | 2 | Good solubility.[12][13] |
| Ethanol | 3 | Commonly used for recrystallization, often with water as an anti-solvent.[4][12][13] |
| 1-Propanol | 4 | Good solubility.[12][13] |
| 1-Butanol | 5 | Moderate solubility.[12][13] |
| Isopropanol | 6 | Moderate solubility.[12][13] |
| Isobutanol | 7 | Moderate solubility.[12][13] |
| Methyl Acetate | 8 | Lower solubility.[12][13] |
| Ethyl Acetate | 9 | Lower solubility.[12][13] |
| Butyl Acetate | 10 | Lower solubility.[12][13] |
| Acetonitrile | 11 | Low solubility.[12][13] |
| Water | 12 (Lowest) | Slightly soluble in cold water, but solubility increases significantly in hot water, making it a good recrystallization solvent.[6][12][13][14] |
Experimental Protocols
Protocol 1: Recrystallization of Benzamide from Hot Water
This protocol describes the purification of crude benzamide using water as the solvent.
Materials:
-
Crude benzamide
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude benzamide in an Erlenmeyer flask.
-
Add a minimal amount of deionized water.
-
Gently heat the mixture on a hot plate with stirring until the water boils.
-
Add small portions of hot water until the benzamide completely dissolves.[2]
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 15 minutes to maximize precipitation.[2]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[15]
-
Wash the crystals with a small amount of ice-cold water.[15]
-
Dry the crystals in a drying oven or in a desiccator under vacuum.
Protocol 2: Purification of a Benzamide Derivative by Column Chromatography
This protocol provides a general procedure for purifying a benzamide product using silica gel column chromatography.
Materials:
-
Crude benzamide derivative
-
Silica gel (for flash chromatography)
-
Appropriate solvents for the mobile phase (e.g., hexane and ethyl acetate)[8]
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Select the Mobile Phase: Use TLC to determine a suitable solvent system that gives an Rf value of approximately 0.2-0.3 for the desired benzamide.[8] A common system is a mixture of hexane and ethyl acetate.[8]
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.[8]
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica.
-
Add a protective layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Elute the Column:
-
Carefully add the mobile phase to the column.
-
Apply pressure (if using flash chromatography) or allow the solvent to flow by gravity.[8]
-
Collect fractions in separate test tubes.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Visualizations
Caption: General workflow for benzamide workup and purification.
Caption: Troubleshooting decision tree for benzamide recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. chromtech.com [chromtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Benzamide - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
addressing steric hindrance effects in the condensation of 2-ethyl-1,2-diaminobenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the condensation of 2-ethyl-1,2-diaminobenzene. The steric hindrance presented by the 2-ethyl group can pose unique challenges, and this resource is designed to help you navigate and overcome them.
Troubleshooting Guide
This section addresses specific issues you may encounter during the condensation of 2-ethyl-1,2-diaminobenzene, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric Hindrance: The ethyl group at the 2-position can hinder the approach of the aldehyde to the amino groups, slowing down or preventing the reaction.[1] | Optimize Reaction Temperature: Experiment with a range of temperatures. While some reactions work at room temperature, heating can provide the necessary energy to overcome the steric barrier.[2] Catalyst Selection: Use a catalyst known to be effective for sterically hindered substrates. Lewis acids like Er(OTf)₃ or heterogeneous catalysts such as nano-Fe₂O₃ can be effective.[3][4] Solvent Screening: Test various solvents. Polar aprotic solvents like DMF or DMSO can sometimes facilitate reactions with hindered substrates. |
| Suboptimal Reaction Conditions | Increase Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion compared to unsubstituted o-phenylenediamine. Monitor the reaction progress using TLC. Adjust Stoichiometry: A slight excess of the aldehyde may be necessary to drive the reaction to completion. | |
| Formation of Side Products | Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[2] | Choice of Catalyst: Certain catalysts are more effective at promoting the cyclization step. Acid catalysts like p-toluenesulfonic acid can be beneficial.[3] Dehydrating Conditions: The use of a dehydrating agent or a Dean-Stark trap to remove water can favor the cyclization to the benzimidazole. |
| Oxidation of Starting Material: o-Phenylenediamines are prone to oxidation, which can lead to colored impurities.[2] | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] | |
| Formation of 1,2-Disubstituted Benzimidazoles: In some cases, a second molecule of the aldehyde can react with the benzimidazole nitrogen.[4] | Control Stoichiometry: Use a 1:1 molar ratio of the diamine to the aldehyde to favor the formation of the 2-substituted benzimidazole.[4] | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: The desired product and unreacted starting materials or side products may have similar polarities, making separation by column chromatography difficult.[2] | Acid-Base Extraction: Benzimidazoles are basic and can be separated from non-basic impurities by dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.[2] Recrystallization: This can be an effective method for purifying solid products. Experiment with different solvent systems to find one that provides good separation. |
| Presence of Colored Impurities | Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can help remove colored impurities before filtration and crystallization.[2] |
Frequently Asked Questions (FAQs)
Q1: How does the ethyl group in 2-ethyl-1,2-diaminobenzene affect its reactivity compared to o-phenylenediamine?
A1: The ethyl group has two main effects. Firstly, it introduces steric hindrance, which can decrease the reaction rate by making it more difficult for the aldehyde to approach the amino groups.[1] Secondly, the ethyl group is electron-donating, which increases the nucleophilicity of the amino groups. This can potentially favor the initial condensation step.[1] Successful synthesis requires optimizing reaction conditions to overcome the steric hindrance.[1]
Q2: What is the general mechanism for the formation of benzimidazoles from 2-ethyl-1,2-diaminobenzene and an aldehyde?
A2: The reaction proceeds via a condensation mechanism. One of the amino groups of 2-ethyl-1,2-diaminobenzene performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to form the stable benzimidazole ring.
Q3: What types of catalysts are recommended for the condensation of sterically hindered diamines like 2-ethyl-1,2-diaminobenzene?
A3: For sterically hindered substrates, catalysts that can effectively activate the aldehyde and facilitate the cyclization step are recommended. Lewis acids such as Erbium(III) triflate (Er(OTf)₃) have been shown to be effective.[4] Heterogeneous catalysts like nano-Fe₂O₃ and supported gold nanoparticles can also be beneficial, often allowing for milder reaction conditions.[3][5] Brønsted acidic ionic liquids have also been used for the synthesis of 2-substituted benzimidazoles.[3]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis can be a very effective technique. It can significantly reduce reaction times and often leads to higher yields, particularly for reactions that are slow due to steric hindrance.[6]
Data Presentation
The following table summarizes various catalytic systems and conditions used for the synthesis of benzimidazoles, which can be adapted for the sterically hindered 2-ethyl-1,2-diaminobenzene.
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| nano-Fe₂O₃ (10 mol%) | Aromatic | Water | Ambient | Short | High | [3] |
| p-Toluenesulfonic acid | Aromatic | Solvent-free | Grinding | Short | High | [3] |
| Er(OTf)₃ (10 mol%) | Benzaldehyde | Water | 1 | 5 min | 35% (mono-sub) 50% (di-sub) | [4] |
| Au/TiO₂ | 4-Methylbenzaldehyde | CHCl₃:MeOH (3:1) | 25 | 2 h | High | [5] |
| Acetic Acid | Aromatic | None (MW) | - | 15 min | 97% | [7] |
| None | Benzaldehyde | Acetic Acid | Reflux | - | - | [8] |
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted-4-ethyl-1H-benzimidazoles
This protocol provides a general starting point for the condensation of 2-ethyl-1,2-diaminobenzene with an aldehyde. Optimization of the catalyst, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
2-Ethyl-1,2-diaminobenzene
-
Aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., 10 mol% p-toluenesulfonic acid)
-
Solvent (e.g., ethanol)
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
TLC plates
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask containing a stir bar, add 2-ethyl-1,2-diaminobenzene (1 mmol), the aldehyde (1 mmol), and the catalyst (e.g., 10 mol% p-toluenesulfonic acid).
-
Add a suitable solvent (e.g., ethanol, 5 mL).
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for the synthesis of substituted benzimidazoles.
Caption: A troubleshooting decision tree for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Ethylbenzamide and Its Isomers: A Framework for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzamides and the Importance of Isomerism
Benzamides are a class of chemical compounds containing a benzene ring linked to an amide group. This structural motif is present in numerous therapeutic agents with diverse activities, including antiemetic, antipsychotic, and anticancer effects. The specific position of substituents on the benzene ring—ortho (2-), meta (3-), or para (4-)—can profoundly influence a compound's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties. Therefore, a comparative study of 2-, 3-, and 4-ethylbenzamide is crucial for understanding their structure-activity relationships and unlocking their therapeutic potential.
Postulated Biological Activities Based on Analogous Compounds
While direct experimental data for the ethylbenzamide isomers is scarce, the known activities of structurally similar compounds allow for the postulation of potential biological effects that warrant investigation.
-
Anticonvulsant Activity: An analog of 2-ethylbenzamide, 4-amino-N-(2-ethylphenyl)benzamide, has demonstrated significant activity against maximal electroshock-induced seizures in preclinical models, suggesting that 2-ethylbenzamide itself may possess anticonvulsant properties.[1]
-
Antitumor and Antimicrobial Activity: There are indications that 4-ethylbenzamide may exhibit antitumor and antimicrobial activities, although specific quantitative data is not available in the public domain. The broader class of benzamide derivatives has been explored for these therapeutic applications.
-
PARP-1 Inhibition: Many benzamide-containing molecules are known inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Inhibition of PARP-1 is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.
Comparative Data Summary
The following table summarizes the available and postulated biological activities of 2-ethylbenzamide and its isomers. It is important to note the absence of direct comparative quantitative data in the existing literature, highlighting a key area for future research.
| Biological Activity | 2-Ethylbenzamide | 3-Ethylbenzamide | 4-Ethylbenzamide | Data Type |
| Anticonvulsant | Postulated (based on analogs) | Data Not Available | Data Not Available | Preclinical (in vivo) |
| Antitumor | Data Not Available | Data Not Available | Postulated | In vitro/In vivo |
| Antimicrobial | Data Not Available | Data Not Available | Postulated | In vitro |
| PARP-1 Inhibition | Potential | Potential | Potential | In vitro (enzymatic) |
Experimental Protocols
To enable a robust comparative analysis of 2-ethylbenzamide and its isomers, the following detailed experimental protocols are provided for key biological assays.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of 2-ethylbenzamide, 3-ethylbenzamide, and 4-ethylbenzamide for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Antibacterial Susceptibility Testing via Disc Diffusion Assay
The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.
Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline.
-
Agar Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[3]
-
Disc Preparation and Application: Impregnate sterile paper discs (6 mm in diameter) with known concentrations of 2-ethylbenzamide, 3-ethylbenzamide, and 4-ethylbenzamide. Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc.
-
Data Analysis: The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
References
A Comparative Analysis of the Antimicrobial Efficacy of Novel 2-Aminobenzamide Derivatives
In the persistent search for new therapeutic agents to combat microbial resistance, 2-aminobenzamide derivatives have emerged as a promising class of compounds with significant antimicrobial potential. This guide provides a comparative analysis of the antimicrobial activity of several novel 2-aminobenzamide derivatives, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their efficacy against various bacterial and fungal pathogens.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized 2-aminobenzamide derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data, summarized below, highlights the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency.
| Compound | Target Microorganism | MIC (µg/mL or µ g/disc ) | Standard Drug | Standard Drug MIC (µg/mL or µ g/disc ) |
| Compound 5 | Aspergillus fumigatus | Not specified, but noted as more potent than standard | Clotrimazole | Not specified |
| Saccharomyces cerevisiae | Good activity, slightly less than standard | Clotrimazole | Not specified | |
| Bacterial Strains | Good activity | Not specified | Not specified | |
| Fusaribenzamide A (2) | Candida albicans | 11.9 µ g/disc | Nystatin | 4.9 µ g/disc |
| Staphylococcus aureus | 62.8 µ g/disc | Ciprofloxacin | 12.5 µ g/disc | |
| Escherichia coli | 56.4 µ g/disc | Ciprofloxacin | 10.4 µ g/disc | |
| Compound E23 | Gram-positive bacteria (including MRSE) | 0.5 - 2 µg/mL | Not specified | Not specified |
| S. aureus, Enterococcus spp., E. coli, P. aeruginosa, K. pneumoniae | Potent activity | Not specified | Not specified | |
| 2-aminobenzothiazole derivatives (5c, 5h) | E. coli | 3.25 - 12.5 µg/mL | Ciprofloxacin | Not specified, but compounds were equipotent |
| 2-aminobenzothiazole derivative (5k) | P. aeruginosa, B. cereus | 3.25 - 12.5 µg/mL | Ciprofloxacin | Not specified, but compound was equipotent |
| 2-aminobenzothiazole derivatives (5e, 5g, 5k) | Fungal strains | 6.25 - 12.5 µg/mL | Fluconazole | Not specified |
Note: The data is compiled from multiple studies and testing conditions may vary.[1][2][3]
Experimental Protocols
The evaluation of antimicrobial activity for the 2-aminobenzamide derivatives cited in this guide predominantly utilized the following standard microbiology techniques:
Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
-
Media Preparation: A suitable agar medium, such as Sabouraud Dextrose Agar for fungi or Mueller-Hinton Agar for bacteria, is prepared and sterilized by autoclaving.[4] The sterile agar is then poured into petri plates and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the solidified agar.
-
Well Preparation and Sample Application: Wells of a specific diameter are aseptically punched into the agar. A defined volume of the test compound solution (e.g., 5 mg/mL in DMSO) is added to each well.[1] A negative control (solvent alone) and a positive control (standard antimicrobial agent) are also included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Dilutions: Serial dilutions of the test compounds and standard drugs are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: A standardized suspension of the test microorganism is added to each well.
-
Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) at an appropriate temperature.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Visualizing Experimental and Mechanistic Frameworks
To better illustrate the processes involved in evaluating these novel compounds, the following diagrams outline the experimental workflow and a proposed mechanism of action.
Caption: General workflow for antimicrobial susceptibility testing.
While the precise signaling pathways for the antimicrobial action of all 2-aminobenzamide derivatives are still under investigation, a plausible mechanism for some is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are type II topoisomerases.[5] This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.
Caption: Proposed mechanism of action via enzyme inhibition.
Conclusion
The presented data indicates that novel 2-aminobenzamide derivatives exhibit a broad spectrum of antimicrobial activity, with some compounds showing efficacy comparable or even superior to standard antibiotics and antifungals.[1][4][6] Notably, certain derivatives have demonstrated potent activity against multi-drug resistant strains, highlighting their potential as lead compounds in the development of new antimicrobial agents.[7] Further research into their mechanism of action and in vivo efficacy is warranted to fully explore their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. phcog.com [phcog.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Aminobenzamides: Conventional vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminobenzamides, a critical scaffold in medicinal chemistry, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times and improved efficiencies. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic needs.
Introduction
2-Aminobenzamide derivatives are pivotal structural motifs found in a wide array of biologically active molecules and pharmaceutical agents.[1] The classical approach to their synthesis often involves the reaction of isatoic anhydride with a primary or secondary amine under reflux conditions, which can be time-consuming.[1][2] Microwave-assisted synthesis, on the other hand, utilizes microwave irradiation to directly and efficiently heat the reaction mixture, which can lead to significant reductions in reaction times and potentially higher yields.[2] This direct heating mechanism avoids the thermal gradients associated with conventional methods and can minimize the formation of by-products.[2]
Comparative Performance: A Quantitative Overview
The primary advantages of microwave-assisted synthesis over conventional methods are the dramatic reduction in reaction time and often an increase in product yield.[3][4][5] The data presented below summarizes the typical performance differences observed in the synthesis of 2-aminobenzamide derivatives.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days (e.g., 4-24 hours)[3][5] | Minutes (e.g., 5-42 minutes)[3][6] |
| Reaction Yield | Good (e.g., 50-72%)[3] | Good to Excellent (e.g., 70-97%)[3][6] |
| Energy Consumption | Higher | Lower[2] |
| Reaction Conditions | Often requires reflux temperatures[1] | Can be performed at elevated temperatures and pressures |
| Solvent Usage | Typically requires a solvent[5] | Can often be performed under solvent-free or reduced solvent conditions[2][7] |
It is important to note that for some thermosensitive compounds, conventional heating may result in better yields.[7][6] Therefore, the choice of method should be made on a case-by-case basis, considering the specific substrate and desired outcome.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 2-aminobenzamide derivatives via the reaction of isatoic anhydride and an amine, comparing conventional and microwave-assisted methods.
Conventional Synthesis Protocol
A common procedure for the conventional synthesis of 2-aminobenzamides involves the following steps:
-
In a round-bottom flask, isatoic anhydride (1 equivalent) is dissolved in a suitable solvent, such as dimethylformamide (DMF).[6]
-
The desired amine (1 equivalent) is added to the solution.[6]
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is typically isolated by pouring the mixture into ice-water, followed by filtration and recrystallization from a suitable solvent like ethanol.
Microwave-Assisted Synthesis Protocol
The microwave-assisted synthesis of 2-aminobenzamides can be performed as follows:
-
In a dedicated microwave reactor vessel, isatoic anhydride (1 equivalent) and the desired amine (1 equivalent) are mixed, sometimes in a minimal amount of a high-boiling point solvent or under solvent-free conditions.[1][6]
-
The vessel is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated with microwaves at a set temperature and power for a short duration, typically ranging from a few minutes to under an hour.[3][6]
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The product is then isolated and purified using standard techniques, similar to the conventional method.
Workflow Comparison
The following diagram illustrates the generalized workflows for both conventional and microwave-assisted synthesis of 2-aminobenzamides.
Conclusion
Microwave-assisted synthesis offers a significant improvement over conventional heating methods for the synthesis of 2-aminobenzamides, primarily through a drastic reduction in reaction times and often an increase in product yields.[5] This efficiency gain, coupled with the potential for reduced solvent use and energy consumption, aligns with the principles of green chemistry and makes MAOS an attractive methodology for researchers in drug discovery and development.[2] While the initial investment in microwave instrumentation is a consideration, the long-term benefits of increased throughput and efficiency can be substantial. However, for certain thermally sensitive substrates, a conventional approach may still be preferable, highlighting the importance of empirical evaluation for specific applications.
References
A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzamide scaffold is a privileged motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogs of this structure have garnered significant attention for their therapeutic potential, particularly as anticancer and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzamide derivatives, focusing on their activity as Histone Deacetylase (HDAC) inhibitors, Poly(ADP-ribose) Polymerase (PARP) inhibitors, and antimicrobial agents. The information presented herein is supported by quantitative data from various studies to aid in the rational design of novel and more potent therapeutic agents.
Histone Deacetylase (HDAC) Inhibition
2-Aminobenzamide derivatives have emerged as a prominent class of HDAC inhibitors. These compounds typically mimic the structure of the natural HDAC substrate, with the 2-aminobenzamide moiety acting as a zinc-binding group that chelates the zinc ion in the active site of the enzyme. The general structure consists of a cap group, a linker, and the zinc-binding 2-aminobenzamide group. The SAR studies reveal that modifications to each of these components significantly impact the inhibitory potency and isoform selectivity.
Quantitative Data: HDAC Inhibitory and Antiproliferative Activity
The following tables summarize the in vitro HDAC inhibitory activity (IC50) and antiproliferative activity of representative 2-aminobenzamide analogs from various studies.
Table 1: In Vitro HDAC Inhibitory Activity of 2-Aminobenzamide Analogs
| Compound ID | Modifications (Cap Group/Linker) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| 7j | 4-Methylphenyl cap, one methylene spacer | 0.65 | 0.78 | 1.70 | [1] |
| Entinostat (MS-275) | Pyridyl cap | 0.93 | 0.95 | 1.80 | [1] |
| 19f | 3-Indolyl cap, pyrazine linker | 0.13 | 0.28 | 0.31 | [2] |
| 21a | 2-Thienyl cap, pyrazine linker | 0.26 | 2.47 | >10 | [2] |
| 4p | Thioquinazolinone cap | - | - | - | [3] |
Note: '-' indicates data not available in the cited sources.
Table 2: Antiproliferative Activity of 2-Aminobenzamide-based HDAC Inhibitors
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7j | MCF-7 | Breast Cancer | >10 | [1] |
| 7j | T47D | Breast Cancer | >10 | [1] |
| 4p | A549 | Lung Cancer | - | [3] |
| 4p | SMMC7721 | Liver Cancer | - | [3] |
| 19f | AML | Acute Myeloid Leukemia | - | [2] |
| 21a | HEL | Erythroleukemia | - | [2] |
Note: '-' indicates specific IC50 values were not provided in the abstract, but potent activity was reported.
Key SAR Insights for HDAC Inhibition:
-
Zinc-Binding Group: The 2-aminobenzamide moiety is crucial for activity, with the amino and carbonyl groups forming key interactions with the zinc ion in the HDAC active site.
-
Cap Group: The nature of the cap group significantly influences potency and selectivity. Aromatic and heterocyclic cap groups, such as indolyl and thioquinazolinone, have been shown to enhance inhibitory activity. The cap group interacts with the rim of the active site tunnel.
-
Linker: The linker connecting the cap group and the 2-aminobenzamide moiety affects the overall conformation and positioning of the inhibitor in the active site. The length and rigidity of the linker are important parameters for optimization.
-
Substituents on the Benzamide Ring: Substitution on the 2-aminobenzamide ring can modulate isoform selectivity. For example, substitutions at the 5-position with aromatic or heterocyclic rings have been shown to improve selectivity for HDAC1 and HDAC2 over HDAC3[2].
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The benzamide core is a well-established pharmacophore for PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate. Consequently, 2-aminobenzamide analogs have been explored as potential PARP inhibitors for cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms.
Quantitative Data: PARP Inhibitory Activity
While extensive quantitative SAR data for a series of 2-aminobenzamide analogs as PARP inhibitors is not as readily available as for HDAC inhibitors, the general principle of targeting the nicotinamide binding pocket is well-established. The inhibitory activity is highly dependent on the specific substitutions on the benzamide core that extend into other pockets of the active site.
Table 3: Comparative PARP Inhibitory Activity of Benzamide-Based Drugs
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1.9 | 1.5 | [4] |
| Rucaparib | 1.4 | 1.4 | [4] |
| Talazoparib | 0.57 | 0.31 | [4] |
| Niraparib | 3.8 | 2.1 | [4] |
| Veliparib | 4.7 | 2.9 | [4] |
Note: These are clinically approved PARP inhibitors with a benzamide or related pharmacophore, providing a benchmark for the potency of this class of compounds.
Key SAR Insights for PARP Inhibition:
-
Benzamide Core: The benzamide moiety is essential for binding to the nicotinamide pocket of PARP enzymes[5].
-
Structural Modifications: The potency and selectivity of PARP inhibitors are significantly influenced by the chemical groups attached to the benzamide core, which can form additional interactions with the enzyme active site[6].
Antimicrobial Activity
A series of novel 2-aminobenzamide derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These studies have demonstrated that certain analogs exhibit promising activity against various bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
The antimicrobial activity is often reported as the diameter of the inhibition zone in an agar well diffusion assay or as the Minimum Inhibitory Concentration (MIC).
Table 4: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives
| Compound ID | Organism | Activity (Inhibition Zone in mm) | Standard Drug (Inhibition Zone in mm) | Reference |
| 5 | Aspergillus fumigatus | 25 | Clotrimazole (23) | [7] |
| 5 | Saccharomyces cerevisiae | 22 | Clotrimazole (24) | [7] |
| 5 | Staphylococcus aureus | 20 | Ampicillin (26) | [7] |
| 5 | Bacillus subtilis | 21 | Ampicillin (28) | [7] |
| 5 | Escherichia coli | 19 | Gentamycin (24) | [7] |
| 5 | Pseudomonas aeruginosa | 18 | Gentamycin (22) | [7] |
Key SAR Insights for Antimicrobial Activity:
-
The antimicrobial potential of 2-aminobenzamide derivatives is highly dependent on the nature of the substituent on the amide nitrogen.
-
Compound 5, N-(4-chlorophenyl)-2-aminobenzamide, was identified as the most active compound in one study, showing broad-spectrum antimicrobial activity[7]. This suggests that an electron-withdrawing group on the phenyl ring attached to the amide nitrogen may be favorable for activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the protocols for the key assays cited in this guide.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay determines the inhibitory activity of compounds against recombinant human HDAC enzymes.
-
Enzymes and Substrate: Recombinant human HDAC1, HDAC2, and HDAC3 are used. The fluorogenic substrate is a peptide derived from p53 (Ac-RHKK[acetyl]-AMC).
-
Assay Buffer: The experiments are conducted in an assay buffer containing 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, and 0.2 mg/ml BSA, with the pH adjusted to 7.4.
-
Incubation: The test compounds, at various concentrations, are pre-incubated with the respective HDAC enzymes for a minimum of 5 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate to a final concentration of 20 µM. The reaction mixture is incubated for a specified time (e.g., 90 minutes for HDAC1 and 30 minutes for HDAC2 and HDAC3).
-
Reaction Termination and Signal Development: The reaction is stopped by adding a solution containing a potent HDAC inhibitor (like SAHA) and a developer enzyme (e.g., trypsin).
-
Detection: The fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured using a microplate reader, with excitation and emission wavelengths typically around 360 nm and 460 nm, respectively. The IC50 values are then calculated from the dose-response curves.[1][8]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 × 10^3 cells per well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-aminobenzamide analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The optical density is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[8][9]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
-
Inoculation: The agar plates are uniformly inoculated with the test microorganisms.
-
Well Preparation: Wells of a specific diameter are punched into the agar plates.
-
Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to the wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria and 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[7]
Conclusion
The 2-aminobenzamide scaffold serves as a versatile template for the design of potent inhibitors targeting a range of biological entities. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to the core structure can lead to significant improvements in potency and selectivity. For HDAC inhibitors, the interplay between the cap group, linker, and substituents on the benzamide ring is critical for optimizing activity. While the exploration of 2-aminobenzamide analogs as PARP inhibitors and antimicrobial agents is an ongoing area of research, the initial findings are promising and warrant further investigation. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this important class of compounds.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Phenylamino)benzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-(phenylamino)benzamide scaffold has emerged as a promising framework in the development of novel therapeutic agents, demonstrating a range of biological activities. These compounds have been particularly investigated for their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), offering a multi-pronged approach in cancer therapy. This guide provides a comparative analysis of the preclinical efficacy of selected 2-(phenylamino)benzamide analogs, summarizing their in vitro and in vivo performance with supporting experimental data.
Quantitative Performance Data
The following tables summarize the biological activities of various 2-(phenylamino)benzamide analogs, providing a snapshot of their potency and efficacy in different experimental settings. Direct comparison of IC50 values and in vivo efficacy should be approached with caution due to potential variations in experimental conditions across different studies.
Table 1: Anti-Glioblastoma and COX-2/Topo I Inhibitory Activities
| Compound | Target/Assay | IC50 (µM) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| I-1 | COX-2 Inhibition | 33.61 ± 1.15 | 66.7% (C6 glioma orthotopic model), 69.4% (U87MG xenograft model) | [1][2] |
| I-8 | COX-2 Inhibition | 45.01 ± 2.37 | Not Reported | [1][2] |
| 1,5-naphthyridine derivative (parent compound) | COX-2 Inhibition | > 150 | Not Reported | [1][2] |
| 1H-30 | COX-2 Inhibition | Enhanced inhibitory effect compared to tolfenamic acid and I-1 | Decreased tumor growth in CT26.WT tumor-bearing mice | [1][3][4] |
| 1H-30 | Topo I Inhibition | Better inhibition than I-1 | Decreased tumor growth in CT26.WT tumor-bearing mice | [3][4] |
Table 2: Antiproliferative Activity in Gastrointestinal Cancer
| Compound | Cell Line | In Vitro Effect | In Vivo Model | In Vivo Effect | Reference |
| 1H-30 | Gastric and Colon Cancer Cells | Induced apoptosis via the mitochondrial pathway | CT26.WT tumor-bearing mice | Decreased tumor growth, down-regulated COX-2 and MMP-9, induced apoptosis | [3][4] |
| 20e | Gastric and Colon Cancer Cells | Induced apoptosis via the mitochondrial pathway | Colorectal (CT26.WT) tumor-bearing mice | Effectively inhibited tumor growth, down-regulated COX-2 and MMP-9 expression, and induced apoptosis | [3] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways modulated by 2-(phenylamino)benzamide analogs and a general workflow for their preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Spasmolytic Activity of 2-Amino-N-phenethylbenzamides and Mebeverine
A new class of compounds, 2-amino-N-phenethylbenzamides, demonstrates comparable and in some cases superior spasmolytic activity to the established drug mebeverine, offering a potentially more targeted therapeutic approach with a distinct mechanism of action.
For researchers and professionals in drug development, the quest for more effective and safer spasmolytic agents for conditions such as Irritable Bowel Syndrome (IBS) is ongoing. Mebeverine, a widely used antispasmodic, effectively relieves symptoms of abdominal pain and cramping by directly relaxing the smooth muscle of the gastrointestinal tract.[1][2] Its primary mechanisms of action involve the blockade of calcium channels and muscarinic receptors on smooth muscle cells.[3][4] However, its systemic use can lead to side effects.[5][6][7] Recent studies on newly synthesized 2-amino-N-phenethylbenzamides indicate that these compounds are promising alternatives, exhibiting significant spasmolytic effects.[5][6][7]
Comparative Spasmolytic Efficacy
Ex vivo studies on smooth muscle tissue have demonstrated that 2-amino-N-phenethylbenzamides induce a relaxation effect that is comparable to that of mebeverine.[5][6][7] In fact, certain derivatives of this new class of compounds have been shown to possess even better spasmolytic activity than mebeverine.[2][8]
Quantitative data from these studies, which measured changes in smooth muscle (SM) tissue tone and amplitude upon application of the compounds, reveals the potent relaxant effects of the 2-amino-N-phenethylbenzamide derivatives.
| Compound | Concentration | Change in SM Tone (mN) | Change in SM Amplitude (%) |
| Mebeverine | 5 x 10⁻⁵ M | - | - |
| Compound 3 (a 2-amino-N-phenethylbenzamide) | 5 x 10⁻⁵ M | Statistically significant relaxation | Statistically significant reduction |
| Compounds 4a-d (2-amino-N-phenethylbenzamide derivatives) | 5 x 10⁻⁵ M | Statistically significant relaxation | Statistically significant reduction |
Note: The table is a qualitative summary based on statements of "a relaxation effect similar to mebeverine" and "better spasmolytic activity". Specific numerical values for the change in tone and amplitude were not available in the provided search results but are indicated as being present in the source material.[5]
A Divergent Mechanism of Action
A key differentiator between 2-amino-N-phenethylbenzamides and mebeverine lies in their mechanism of action. While mebeverine's effects are linked to the modulation of calcium and serotonin signaling pathways, the newly synthesized compounds appear to operate through a different route.[5][6][7] Studies indicate that 2-amino-N-phenethylbenzamides do not affect the serotonin or Ca²⁺-dependent signaling pathways of contractile activity.[5][6][7] This suggests a more targeted action that could potentially translate to a better side-effect profile.
Furthermore, these novel compounds have been shown to stimulate the expression of neuronal nitric oxide synthase (nNOS), leading to an increase in nitric oxide (NO) synthesis.[5][6][7] Nitric oxide is a well-known smooth muscle relaxant, indicating that the spasmolytic activity of 2-amino-N-phenethylbenzamides may be mediated, at least in part, by the NO/cGMP signaling pathway.
Below is a diagram illustrating the proposed signaling pathways.
References
- 1. youtube.com [youtube.com]
- 2. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 4. Mebeverine: Uses, Side Effects, Dosage and More [carehospitals.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Activity of 2-amino-N-phenethylbenzamides and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of a newer class of compounds, 2-amino-N-phenethylbenzamides, with the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document synthesizes available experimental data to offer an objective overview of their respective activities, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Diclofenac is a potent NSAID that primarily exerts its anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1][2] In contrast, emerging research on 2-amino-N-phenethylbenzamides suggests a different mechanism of action. Certain compounds within this class have demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines like interleukin-1β (IL-1β) and the stimulation of neuronal nitric oxide synthase (nNOS).[3][4]
This guide presents a direct in vitro comparison of these two classes of compounds using the albumin denaturation assay. While in vivo comparative data in a standardized model like the carrageenan-induced paw edema assay is not available for 2-amino-N-phenethylbenzamides in the reviewed literature, this guide provides detailed in vivo data for diclofenac in this model to serve as a benchmark.
Data Presentation
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation
The protein denaturation inhibition assay is an in vitro method to assess anti-inflammatory activity. The principle is based on the fact that denatured proteins can trigger inflammatory responses.[5] The ability of a compound to prevent protein denaturation is indicative of its anti-inflammatory potential.
| Compound | IC50 (mg/mL) for Inhibition of Albumin Denaturation |
| 2-amino-N-phenethylbenzamides | |
| Compound 3 | 1.05[4] |
| Compound 4a | > Mebeverine, but better than Acetylsalicylic acid and Diclofenac[4] |
| Compound 4b | > Mebeverine, but better than Acetylsalicylic acid and Diclofenac[4] |
| Compound 4c | 1.04[4] |
| Reference Drugs | |
| Diclofenac Sodium | Higher IC50 than compounds 3, 4a, 4b, and 4c[4] |
| Acetylsalicylic Acid | Higher IC50 than compounds 3, 4a, 4b, and 4c[4] |
| Mebeverine | 0.91[4] |
Note: A lower IC50 value indicates higher anti-inflammatory activity.[4] The exact IC50 values for Diclofenac and Acetylsalicylic Acid were not provided in the source, but it was stated that the 2-amino-N-phenethylbenzamides showed better activity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate acute inflammation.[6] Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema. The percentage inhibition of edema by a test compound is a measure of its anti-inflammatory efficacy.
In vivo data for 2-amino-N-phenethylbenzamides in the carrageenan-induced paw edema model is not available in the cited literature.
The following table summarizes the in vivo anti-inflammatory activity of diclofenac in this model.
| Drug | Dose (mg/kg) | Maximum Inhibition of Edema (%) | Time of Maximum Inhibition (hours) |
| Diclofenac | 5 | 56.17 ± 3.89[4] | 2 |
| Diclofenac | 20 | 71.82 ± 6.53[4] | 3 |
Experimental Protocols
In Vitro: Inhibition of Albumin Denaturation Assay
This protocol is a generalized procedure based on established methods.[5]
Objective: To assess the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit heat-induced protein denaturation.
Materials:
-
Test compounds (2-amino-N-phenethylbenzamides, diclofenac)
-
Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing 2 mL of varying concentrations of the test compound, 2.8 mL of PBS, and 0.2 mL of 1% albumin solution.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vivo: Carrageenan-Induced Paw Edema Assay
This protocol is a generalized procedure based on established methods.[6]
Objective: To evaluate the in vivo acute anti-inflammatory activity of a compound in rats.
Materials:
-
Wistar albino rats (150-200g)
-
Test compounds (2-amino-N-phenethylbenzamides, diclofenac)
-
Carrageenan (1% suspension in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group (vehicle), a standard group (diclofenac), and test groups (different doses of 2-amino-N-phenethylbenzamides).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.
Mandatory Visualization
Caption: Experimental workflows for in vitro and in vivo anti-inflammatory assays.
Caption: Signaling pathways for Diclofenac and 2-amino-N-phenethylbenzamides.
References
- 1. mdpi.com [mdpi.com]
- 2. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Computational and Experimental Validation of 4-amino-N-[2-(diethylamino)ethyl]benzamide Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the computational and experimental validation of 4-amino-N-[2-(diethylamino)ethyl]benzamide (commonly known as procainamide) complexes, with a focus on their potential antimicrobial applications. While research on a variety of procainamide complexes is limited, this document synthesizes the available data for a procainamide-tetraphenylborate complex and contrasts it with alternative metal complexes incorporating structurally similar ligands.
Data Presentation: Comparative Analysis
The following tables summarize the key experimental and computational data for the 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate complex and selected alternative antimicrobial compounds.
Table 1: Physicochemical and Antibacterial Data
| Compound/Complex | Molecular Formula | Method of Synthesis | Characterization Techniques | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate | C37H42BN3O | Ion-associate reaction in deionized water | FT-IR, 1H-NMR, Mass Spectrometry, Elemental Analysis | Escherichia coli, Staphylococcus aureus | Not explicitly stated in zone of inhibition data[1][2][3] |
| N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | C22H30N2O3S | Multi-step organic synthesis | 1H-NMR, IR | Escherichia coli, Staphylococcus aureus | 12.5 (E. coli), 25 (S. aureus)[4] |
| [Cu(L)Cl] where L = Imidazole derivative | Not specified | Refluxing ligand with metal salt | Elemental analysis, IR, Electronic spectra | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus | Not specified, but metal complexes showed higher activity than the ligand[5] |
Table 2: Computational Data Comparison
| Compound/Complex | Computational Method | Basis Set | Key Findings |
| 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate | Density Functional Theory (DFT) | B3LYP/6-311G(d,p) | Optimized geometry, HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) map. The small HOMO-LUMO gap suggests good stability.[1][2] |
| Pyrazinamide Metal Complexes | Density Functional Theory (DFT) | 6-31G(d,p) and SDD | Reactivity parameters and charge distribution suggest metal complexes are softer and more polarizable, potentially enhancing antibacterial activity.[6] |
| Virtual Screening of MlaC Inhibitors | Molecular Docking (Glide) | Not specified | Identification of potential binders to a bacterial protein target, with docking scores indicating binding affinity.[7] |
Experimental Protocols
This section details the methodologies for the synthesis, characterization, and biological evaluation of the 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate complex, which can be adapted for other similar complexes.
Synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate Complex
This synthesis is based on an ion-associate reaction.
-
Preparation of Reactant Solutions:
-
Dissolve 1 mmol of 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (procainamide hydrochloride) in 20 mL of deionized water.
-
Dissolve 1 mmol of sodium tetraphenylborate in 20 mL of deionized water.
-
-
Reaction:
-
Add the sodium tetraphenylborate solution to the procainamide hydrochloride solution at room temperature with stirring.
-
A white precipitate of the complex will form immediately.
-
-
Isolation and Purification:
Characterization Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the complex and confirm the interaction between the cation and anion. Spectra are typically recorded using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the complex in solution. Deuterated solvents such as DMSO-d6 are commonly used.
-
Mass Spectrometry (MS): To determine the molecular weight of the complex and confirm its composition.
-
Elemental Analysis: To determine the percentage composition of C, H, and N, and to verify the empirical formula of the synthesized complex.
Antibacterial Screening (Agar Well Diffusion Method)
-
Preparation of Media: Prepare nutrient agar plates for bacterial culture.
-
Inoculation: A standardized inoculum of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) is uniformly spread on the surface of the agar plates.
-
Well Preparation: Wells of a specific diameter are punched into the agar.
-
Application of Test Compound: A defined concentration of the synthesized complex dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antibacterial activity.[5]
Mandatory Visualization
Experimental Workflow for Synthesis and Validation
Caption: Workflow for the synthesis, characterization, and validation of procainamide complexes.
Proposed Mechanism of Action for Antimicrobial Metal Complexes
Caption: Potential mechanisms of antibacterial action for metal complexes.
Logical Relationship for Computational Validation
Caption: Logical workflow for the computational validation of metal complexes.
References
- 1. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking simulation and antibiotic discovery targeting the MlaC protein in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(Phenylamino)benzamide Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-(phenylamino)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent kinase inhibitors. Analogs derived from this core have demonstrated significant inhibitory activity against a range of kinases, playing crucial roles in various signaling pathways implicated in cancer and inflammatory diseases. This guide provides an objective, data-driven comparison of key 2-(phenylamino)benzamide analogs, summarizing their inhibitory profiles and providing the experimental context necessary for informed research and development decisions.
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of selected 2-(phenylamino)benzamide analogs against their respective kinase targets. The data, presented as IC50 values, have been compiled from various studies to facilitate a direct comparison of potency.
Table 1: Inhibitory Activity of 2-(Phenylamino)benzamide Analogs against Cyclooxygenase and Topoisomerase
| Compound ID | Target | IC50 (µM) | In Vivo Efficacy |
| I-1 | COX-2 | 33.61 ± 1.15 | 66.7% tumor growth inhibition (C6 glioma orthotopic model)[1] |
| I-8 | COX-2 | 45.01 ± 2.37 | Not Reported[1] |
| 1H-30 | COX-2 | Enhanced inhibitory effect compared to tolfenamic acid and I-1 | Decreased tumor growth in CT26.WT tumor-bearing mice[2] |
| I-1 | Topo I | - | - |
| 1H-30 | Topo I | Better inhibition than I-1 | - |
Table 2: Inhibitory Activity of a 2-(Phenylamino)pyrimidine Analog against Janus Kinases
| Compound ID | Target | IC50 (nM) | Cell-Based Potency |
| CYT387 | JAK1 | 11 | - |
| CYT387 | JAK2 | 18 | Potent inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Kinase Inhibition Assay (General Protocol)
Kinase activity is typically measured using in vitro enzymatic assays. A common method involves the quantification of ATP consumption or ADP production, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (2-(phenylamino)benzamide analogs)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the respective kinase, and the kinase-specific substrate.
-
Add the diluted test compounds to the wells. A DMSO control (vehicle) is included.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or remaining ATP.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
COX-2 Inhibition Assay
The inhibitory effect on COX-2 is often determined using an enzyme immunoassay (EIA) kit that measures the production of prostaglandin E2 (PGE2).
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Microplate reader
Procedure:
-
The assay is performed according to the manufacturer's protocol.
-
Briefly, the test compounds are pre-incubated with the COX-2 enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
After incubation, the amount of PGE2 produced is quantified using a competitive EIA.
-
The absorbance is read using a microplate reader.
-
The IC50 values are calculated from the concentration-response curves.
Topoisomerase I (Topo I) Drug Screening Assay
The inhibitory activity against Topo I can be assessed by measuring the relaxation of supercoiled DNA.
Materials:
-
Human Topo I enzyme
-
Supercoiled plasmid DNA (substrate)
-
Test compounds
-
Assay buffer
-
Agarose gel electrophoresis system
Procedure:
-
The test compounds are incubated with Topo I and supercoiled DNA in the assay buffer.
-
The reaction is allowed to proceed at 37°C.
-
The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of Topo I activity is observed as a decrease in the amount of relaxed DNA compared to the control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these inhibitors function is essential for understanding their mechanism of action and potential therapeutic applications.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-amino-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the proper disposal of 2-amino-N-ethylbenzamide. The following procedural guidance is designed to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general safety protocols for hazardous waste.
Immediate Safety and Hazard Information
While a specific, comprehensive hazard profile for this compound is not fully detailed in the provided search results, related benzamide compounds can exhibit a range of health hazards. Therefore, it is crucial to handle this chemical as a potentially hazardous substance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for the most accurate and detailed safety information.
Key Hazard Information (Based on available data):
-
Acute Toxicity: While no specific acute toxicity information is available for the product itself, it is recommended to handle it with care.[1]
-
Irritation: May cause skin and serious eye irritation.[2][3]
-
Genetic Defects: Suspected of causing genetic defects.
-
Inhalation: May cause respiratory irritation. Avoid breathing dust.[1][2]
-
Ingestion: Harmful if swallowed.[2]
Personal Protective Equipment (PPE)
To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O | [4] |
| Molecular Weight | 164.20 g/mol | [4] |
| Autoignition Temperature | 590 °C / 1094 °F | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | No information available | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
1. Waste Identification and Collection:
- Collect all waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealed waste container.[5][6]
2. Container Labeling:
- Clearly label the waste container with the full chemical name: "Waste this compound".[6]
- Include the approximate amount or concentration of the chemical waste.
- Ensure the label is legible and securely attached to the container.
3. Waste Segregation and Storage:
- Store the sealed waste container in a designated hazardous waste accumulation area.
- This area should be well-ventilated, away from incompatible materials (such as strong oxidizing agents), and secure from general laboratory traffic.[1][5]
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[6]
4. Arrange for Professional Disposal:
- The primary method for disposal is through an approved hazardous waste disposal contractor.[6]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal of the hazardous waste.[6] They will have established procedures and certified contractors to handle the final disposal, which will likely involve incineration or other approved methods.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guidance is based on generally accepted practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
References
Personal protective equipment for handling 2-amino-N-ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-amino-N-ethylbenzamide (CAS 32212-29-6). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel. The following information is synthesized from safety data sheets and best practices for chemical handling.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It may cause an allergic skin reaction and serious eye irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Safety glasses with side shields or chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Solution Preparation and Handling | Chemical safety goggles. A face shield is recommended if there is a splash hazard. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls over a laboratory coat. | Air-purifying respirator with an appropriate cartridge if the spill generates dust or aerosols, or if ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Caption: Operational workflow for handling this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard symbols.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard signs.
-
Keep the container tightly closed when not in use.
3. Pre-Use Preparation:
-
Before handling, ensure that a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment, including appropriate PPE, weighing materials, and waste containers.
-
Review the Safety Data Sheet (SDS) and this handling guide.
4. Handling and Use:
-
All handling of solid this compound that may generate dust, and all handling of its solutions, should be conducted within a certified chemical fume hood.
-
Wear the appropriate PPE as outlined in Table 1.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Use dedicated spatulas and glassware. Clean them thoroughly after use.
-
Do not eat, drink, or smoke in the laboratory.
5. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small and you are trained to handle it:
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
For large spills, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency response team.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal plan for this compound and related waste.
1. Unused or Expired Chemical:
-
Dispose of any unwanted this compound as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
2. Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, disposable lab coats, weighing papers, and pipette tips, must be disposed of as hazardous waste.
3. Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate and dispose of it as hazardous chemical waste.
-
Once triple-rinsed, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
4. Waste Collection:
-
All hazardous waste must be collected in a designated, properly labeled, and sealed container.
-
The label should include the chemical name, concentration (if in solution), and the appropriate hazard warnings.
-
Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
